Genfatinib-d3 (Imatinib-d3)
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deuterated Precision: Technical Guide to Genfatinib-d3 (Imatinib-d3)
The following technical guide is structured to address the specific chemical identity, physicochemical properties, and bioanalytical applications of the compound designated by CAS 1134803-18-1.
Editorial Note on Nomenclature: CAS 1134803-18-1 is chemically defined as Imatinib-d3 (specifically labeled on the N-methyl piperazine moiety). While some chemical vendors list this under the synonym "Genfatinib-d3," it is the deuterated analog of Imatinib (Gleevec), a tyrosine kinase inhibitor used in Chronic Myeloid Leukemia (CML). It is not a derivative of Gefitinib (Iressa), despite the phonetic similarity. This guide proceeds with the scientifically accurate identification: Imatinib-d3 .
CAS: 1134803-18-1 | Core Application: Bioanalytical Internal Standard & Metabolic Probe
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Genfatinib-d3 (Imatinib-d3) is a stable isotope-labeled analog of the tyrosine kinase inhibitor Imatinib. The deuterium substitution occurs at the N-methyl group of the piperazine ring. This specific labeling site is critical because it corresponds to the primary site of metabolic oxidation by CYP3A4.
Chemical Specifications
| Property | Specification |
| Common Name | Imatinib-d3 (Genfatinib-d3) |
| IUPAC Name | 4-[(4-methyl-d3-piperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| CAS Number | 1134803-18-1 |
| Molecular Formula | |
| Molecular Weight | 496.65 g/mol (Parent Imatinib: 493.60 g/mol ) |
| Isotopic Purity | |
| Solubility | DMSO ( |
| pKa | ~8.1 (Piperazine nitrogen), ~3.7 (Pyridine) |
| Appearance | White to off-white or light yellow solid |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the deuterated N-methyl group on the piperazine ring, which differentiates it from the parent compound.
Figure 1: Structural logic of Imatinib-d3. The d3-labeling (Green) effectively "caps" the metabolic soft spot (Yellow) of the piperazine ring.
Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability
Understanding the placement of the deuterium atoms is vital for experimental design. In CAS 1134803-18-1, the deuterium is located on the N-methyl group.
Impact on CYP3A4 Metabolism
The primary metabolic pathway for Imatinib is N-demethylation via CYP3A4 to form the active metabolite N-desmethyl imatinib (CGP 74588) .
-
C-H Bond vs. C-D Bond: The Carbon-Deuterium bond is stronger (lower zero-point energy) than the Carbon-Hydrogen bond.
-
Primary KIE: Because the C-H bond cleavage at the methyl group is the rate-limiting step in N-demethylation, replacing H with D significantly slows this reaction (
).
Implication for Researchers:
-
As an Internal Standard (IS): Ideally, an IS should co-elute and behave identically to the analyte. However, due to the KIE and slight lipophilicity changes, Imatinib-d3 may show a marginal retention time shift or differential matrix suppression if the chromatographic gradient is very shallow.
-
As a Metabolic Probe: It can be used to "switch off" the N-demethylation pathway to study secondary metabolic routes (e.g., oxidation of the piperazine ring itself).
Figure 2: The Primary Kinetic Isotope Effect. Deuteration at the N-methyl site hinders CYP3A4-mediated demethylation.
Part 3: Bioanalytical Protocol (LC-MS/MS)
The most common application for CAS 1134803-18-1 is as an Internal Standard (IS) for the quantification of Imatinib in human plasma. The following protocol utilizes Protein Precipitation (PPT), which is robust for high-throughput clinical settings.
Experimental Workflow
Reagents:
-
Stock Solution: 1 mg/mL Imatinib-d3 in DMSO (Store at -20°C).
-
Working IS Solution: Dilute stock to 500 ng/mL in Methanol.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Protocol:
-
Sample Aliquoting: Transfer 50 µL of patient plasma (K2EDTA) into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (Imatinib-d3, 500 ng/mL). Vortex gently for 10 seconds.
-
Why: Adding IS before extraction corrects for recovery losses and pipetting errors.
-
-
Protein Precipitation: Add 150 µL of cold Acetonitrile. Vortex vigorously for 1 minute.
-
Mechanism:[2] Organic solvent denatures plasma proteins, releasing bound drug and precipitating the protein mass.
-
-
Centrifugation: Centrifuge at 13,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/0.1% FA).
-
Why: Diluting with aqueous phase ensures better peak shape during early elution on the reverse-phase column.
-
-
Injection: Inject 5 µL into the LC-MS/MS system.
Mass Spectrometry Parameters (MRM)
Optimization of Multiple Reaction Monitoring (MRM) transitions is critical to avoid "cross-talk" between the parent and the deuterated standard.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Imatinib | ESI (+) | 494.3 | 394.2 | 25 | Loss of N-methyl piperazine |
| Imatinib-d3 | ESI (+) | 497.3 | 394.2 | 25 | Critical: Product ion is identical! |
Technical Insight on Cross-Talk: Notice that the product ion (394.2) is the same for both Imatinib and Imatinib-d3. This is because the fragmentation usually cleaves the piperazine ring off the benzamide core. The d3-label is on the piperazine part that is lost.
-
Risk: If the mass resolution of Q1 (Quadrupole 1) is poor, 494.3 might bleed into 497.3.
-
Alternative Transition: If high background is observed, use the transition that retains the piperazine ring:
-
Imatinib-d3 Alt: 497.3
86.1 (N-methyl-d3-piperazine fragment).
-
Part 4: Handling, Stability & Storage
To maintain the integrity of the deuterated signal, strict adherence to storage protocols is required. Deuterium exchange with protic solvents is generally negligible for C-D bonds (unlike O-D or N-D), but chemical degradation remains a risk.
-
Hygroscopicity: The salt forms (Mesylate) are hygroscopic. Keep desiccated.
-
Light Sensitivity: Imatinib is photosensitive. Store solids and solutions in amber vials.
-
Solvent Compatibility:
-
Recommended: DMSO (Stock), Methanol (Working).
-
Avoid: Storing in aqueous buffers for >24 hours due to potential hydrolysis of the amide bond over time.
-
References
-
PubChem Database. (2024). Imatinib-d3 (Compound CID 44150597). National Center for Biotechnology Information. [Link]
- van Erp, N. P., et al. (2013). "Quantification of imatinib in human plasma by LC-MS/MS: A systematic review." Therapeutic Drug Monitoring.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
Technical Whitepaper: Characterization and Application of Gefitinib-d3 (Genfatinib)
Topic: Genfatinib-d3 (Gefitinib-d3) Molecular Weight and Isotopic Purity Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists
Executive Summary & Disambiguation
Note on Nomenclature: "Genfatinib" is identified in technical literature and databases as a common misspelling or phonetic variation of Gefitinib (marketed as Iressa). This guide addresses the stable isotope-labeled internal standard Gefitinib-d3 , a critical reagent for the precise quantification of Gefitinib in biological matrices via LC-MS/MS.
Gefitinib-d3 serves as a surrogate analyte to correct for matrix effects, extraction efficiency, and ionization variability during the bioanalysis of the parent drug. This whitepaper details its physicochemical properties, isotopic purity requirements, and validated experimental protocols for its application in pharmacokinetic (PK) studies.
Chemical Identity and Physicochemical Specifications[1]
The incorporation of three deuterium atoms (d3) typically occurs at the methoxy group on the quinazoline core. This modification creates a mass shift sufficient to distinguish the internal standard (IS) from the analyte while maintaining identical chromatographic behavior.
Table 1: Comparative Physicochemical Profile
| Feature | Gefitinib (Analyte) | Gefitinib-d3 (Internal Standard) |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | N-(3-chloro-4-fluorophenyl)-7-(methoxy-d3 )-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| CAS Number | 184475-35-2 | 1173976-40-3 |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₂₂H₂₁D₃ ClFN₄O₃ |
| Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 446.90 g/mol | 449.92 g/mol |
| Monoisotopic Mass | 446.1521 Da | 449.1709 Da |
| Mass Shift | — | +3.0188 Da |
| Solubility | DMSO (>20 mg/mL), Methanol (Slight) | DMSO, Methanol |
| pKa | 5.4, 7.2 | 5.4, 7.2 (negligible isotope effect) |
Isotopic Purity and Quantitative Integrity
Defining Isotopic Purity
For quantitative mass spectrometry, "Isotopic Purity" refers to the enrichment level of the desired isotopologue (d3) relative to the unlabeled (d0) and partially labeled (d1, d2) species.
-
Requirement: High-grade Gefitinib-d3 typically requires ≥99 atom % D .
-
Critical Parameter: The contribution of d0 (unlabeled Gefitinib) within the d3 standard must be negligible (<0.1%).
The "Cross-Talk" Phenomenon
If the Gefitinib-d3 standard contains significant traces of d0-Gefitinib, the internal standard itself will contribute to the analyte signal. This causes:
-
Overestimation of Gefitinib concentration in study samples.
-
Non-linearity at the lower limit of quantification (LLOQ).
Verification Protocol: Inject a high concentration of Gefitinib-d3 (e.g., 1,000 ng/mL) and monitor the MRM transition of the analyte (447.2 → 128.2). Any signal detected indicates isotopic impurity (d0 contamination).
Experimental Protocol: LC-MS/MS Method Validation
The following protocol outlines a robust workflow for quantifying Gefitinib in human plasma using Gefitinib-d3.
Sample Preparation (Protein Precipitation)
-
Rationale: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) for Gefitinib due to its high recovery and compatibility with the polar morpholine moiety.
-
Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 200 µL of Internal Standard Working Solution (Gefitinib-d3 at 200 ng/mL in Acetonitrile).
-
Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Step 4: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 × 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protonation source).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0–0.5 min: 10% B
-
0.5–3.0 min: 10% → 90% B (Linear Ramp)
-
3.0–4.0 min: 90% B (Wash)
-
4.1–6.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode. The morpholine nitrogen is the primary site of protonation.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Gefitinib | 447.2 [M+H]⁺ | 128.1 | 35 | 45 |
| Gefitinib-d3 | 450.2 [M+H]⁺ | 128.1 | 35 | 45 |
Note: The product ion at m/z 128.1 corresponds to a fragment of the morpholine/propoxy side chain or the quinazoline core that does not retain the methoxy label. While the product ions are identical, the precursor mass shift (+3 Da) provides sufficient selectivity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical flow from sample extraction to data acquisition, highlighting the critical role of the Internal Standard.
Caption: Workflow for the quantification of Gefitinib using Gefitinib-d3 as an internal standard, ensuring correction for extraction variability.
Stability and Handling
-
Storage: Store Gefitinib-d3 powder at -20°C under desiccated conditions.
-
Stock Solution: Prepare primary stock (1 mg/mL) in DMSO . This solution is stable for 6 months at -20°C.
-
Working Solution: Dilute stock into Methanol/Water (50:50) for daily use. Avoid storing dilute working solutions (<100 ng/mL) in glass vials for >24 hours due to potential adsorption.
-
Light Sensitivity: Gefitinib is light-sensitive. Perform all extractions under low-light conditions or use amber glassware.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44158624, Gefitinib-d3. Retrieved from [Link]
-
Waters Corporation. A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved from [Link]
-
Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 9. waters.com [waters.com]
- 10. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
structure of deuterated Imatinib internal standard
Technical Monograph: Structural Dynamics and Bioanalytical Application of Deuterated Imatinib (Imatinib-d )
Executive Summary & Core Rationale
In the high-stakes environment of therapeutic drug monitoring (TDM) and pharmacokinetic profiling, the accuracy of Imatinib (Gleevec) quantification is non-negotiable. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Imatinib-d
This guide moves beyond basic method descriptions to explore the structural mechanics of Imatinib-d
Molecular Architecture and Isotopic Design
The Structural Anchor: Why Piperazine?
Imatinib (
The industry-standard internal standard is Imatinib-d
-
Label Position: The eight deuterium atoms are located on the piperazine ring carbons.
-
Chemical Formula:
-
Monoisotopic Mass: 501.6 Da (Protonated
)
Scientist's Insight - The "Why":
We label the piperazine ring rather than the amide or amine protons because protons on heteroatoms (N-H, O-H) are "exchangeable." In an aqueous mobile phase, deuterium on nitrogen would rapidly exchange with solvent hydrogen (
Fragmentation Kinetics & The "Shared Fragment" Risk
Understanding the collision-induced dissociation (CID) of Imatinib is critical for transition selection.
-
Primary Fragmentation: The weakest bond is the amide linkage connecting the piperazine-methyl-benzoyl moiety to the amine-pyrimidine core.
-
The Conundrum:
-
Analyte (Imatinib): Precursor 494.3
Product 394.2 (Loss of N-methylpiperazine). -
IS (Imatinib-d
): Precursor 502.3 Product 394.2 (Loss of d -N-methylpiperazine).
-
Critical Technical Note: Because the deuterium label is located on the leaving group (the piperazine ring), both the analyte and the IS produce the same product ion (m/z 394.2) .
-
Risk: If the Q1 (quadrupole 1) isolation window is too wide, or if there is isotopic impurity, "crosstalk" can occur.
-
Mitigation: A mass shift of +8 Da is sufficient for modern quadrupoles to resolve the precursors completely. However, a more specific transition exists: monitoring the piperazine fragment itself (494
217 for Imatinib; 502 225 for d ). While more specific, the 394 product is often 5-10x more intense, making it the default choice for sensitivity, provided Q1 resolution is tight (unit resolution).
Visualization: Fragmentation Pathway
The following diagram illustrates the cleavage logic and the shared product ion phenomenon.
Caption: Comparative fragmentation pathways of Imatinib and Imatinib-d8. Note the convergence on the m/z 394.2 ion (red), requiring strict precursor separation.
Mass Spectrometry & Chromatographic Dynamics
The Deuterium Isotope Effect
Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which shortens the bond length and reduces the molar volume.
-
Result: In Reverse Phase Chromatography (RP-LC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.
-
Operational Impact: For Imatinib-d
, this shift is usually negligible (< 0.05 min). However, integration windows must be wide enough to capture both peaks if they separate slightly. If they separate too much, the IS fails to correct for matrix suppression occurring at the exact elution time of the analyte.
Optimized MRM Transitions
The following table summarizes the recommended Mass Spectrometry parameters (ESI+ mode).
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Specificity |
| Imatinib | 494.3 | 394.2 | 50 | 35 | High Intensity (Standard) |
| Imatinib | 494.3 | 217.1 | 50 | 45 | High Specificity |
| Imatinib-d | 502.4 | 394.2 | 50 | 35 | High Intensity (Shared Fragment) |
| Imatinib-d | 502.4 | 225.2 | 50 | 45 | High Specificity (Retained Label) |
Experimental Protocol: Self-Validating Workflow
This protocol uses Protein Precipitation (PPT), which is robust, inexpensive, and minimizes adsorptive losses of the hydrophobic Imatinib molecule.
Reagents & Preparation
-
Stock Solution: Dissolve Imatinib-d
in DMSO (1 mg/mL). Stable at -20°C for 6 months. -
Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.
-
Matrix: Human Plasma (
EDTA).
Step-by-Step Extraction
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL Eppendorf tube. -
IS Addition: Add 10
L of Working IS Solution (Imatinib-d ). Vortex gently (10 sec).-
Why: Adding IS before precipitation ensures it binds to the matrix and experiences the same extraction forces as the analyte.
-
-
Precipitation: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid.-
Why Formic Acid? Acidification breaks protein-drug binding and improves recovery.
-
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 100
L of supernatant to an autosampler vial containing 100 L of water (1:1 dilution).-
Why Dilute? Injecting pure acetonitrile can cause "solvent effects" (peak fronting) on early eluting peaks. Water matches the initial mobile phase strength.
-
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5
m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B.
-
Workflow Diagram
Caption: Optimized bioanalytical workflow for Imatinib quantification using Imatinib-d8.
Validation & Quality Assurance (FDA/EMA)
To ensure scientific integrity, the following validation parameters must be met:
Cross-Signal Contribution (Crosstalk)
Because Imatinib and Imatinib-d
-
Test: Inject a ULOQ (Upper Limit of Quantification) sample of Imatinib without IS. Monitor the IS channel (502
394).[1] -
Acceptance: The signal in the IS channel must be
5% of the average IS response. -
Test: Inject a blank sample with IS only. Monitor the Analyte channel (494
394). -
Acceptance: The signal must be
20% of the LLOQ (Lower Limit of Quantification).
Linearity & Sensitivity
-
Range: 10 ng/mL to 5000 ng/mL (covers clinically relevant trough and peak levels).
-
Weighting:
linear regression is required due to the wide dynamic range (heteroscedasticity).
Stability
Imatinib is stable in plasma, but N-oxide metabolites can revert to the parent drug under strong reducing conditions. Ensure samples are not subjected to high heat or strong reducing agents during processing.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]
-
PubChem Compound Summary. (2023). Imatinib Mesylate (CID 123596).[3] National Center for Biotechnology Information. [Link]
- Kretz, O., et al. (2020). Metabolism of Imatinib in humans: identification of the major metabolites. Chemical Research in Toxicology. (Contextualizing the N-methylpiperazine metabolic stability).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Introduction: The Critical Role of Stability in Preclinical Research
An In-depth Technical Guide to the Storage Conditions and Stability of Gefitinib-d3 (Genfatinib-d3)
A Note on Nomenclature: This guide addresses the storage and stability of Gefitinib-d3. It is presumed that the requested topic "Genfatinib-d3" is a likely misspelling of "Gefitinib-d3," a deuterated analog of the well-established tyrosine kinase inhibitor, Gefitinib.
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the quinazoline class of compounds.[1] It is a cornerstone therapeutic agent in the treatment of non-small cell lung cancer, particularly in patients with activating EGFR mutations.[1] The introduction of deuterium into the Gefitinib molecule to create Gefitinib-d3 is a strategic modification aimed at improving its pharmacokinetic profile. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can increase the metabolic stability of a drug by strengthening the carbon-deuterium (C-D) bond, making it more resistant to enzymatic cleavage.[2][3] This enhanced stability can lead to a longer half-life and potentially a more favorable toxicity profile.[2][3]
However, the very nature of this modification necessitates a thorough understanding of the compound's storage and stability characteristics to ensure the integrity of research data. Degradation of the active pharmaceutical ingredient (API) can lead to inaccurate quantification, altered biological activity, and the formation of potentially confounding impurities. This guide provides a comprehensive overview of the best practices for the storage and handling of Gefitinib-d3 and outlines a robust methodology for assessing its stability.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of Gefitinib-d3. The following recommendations are based on general guidelines for tyrosine kinase inhibitors and deuterated compounds.
Solid (Powder) Form:
For solid Gefitinib-d3, the primary concerns are temperature, moisture, and light.
| Storage Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -20°C | Up to 3 years | Minimizes the rate of potential solid-state degradation reactions. |
| Short-Term Storage | 4°C | Up to 2 years | Suitable for working stock that is accessed more frequently. |
Table 1: Recommended Storage Conditions for Solid Gefitinib-d3.[4]
It is crucial to store the solid compound in a tightly sealed container in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[4]
Solutions:
Gefitinib-d3 is often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), for in vitro experiments. Solutions are generally less stable than the solid form.
| Storage Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -80°C | Up to 2 years | The ultra-low temperature significantly slows down degradation in solution. |
| Short-Term Storage | -20°C | Up to 1 month | Appropriate for stock solutions that will be used in the near future. Minimize freeze-thaw cycles. |
Table 2: Recommended Storage Conditions for Gefitinib-d3 in Solution (e.g., DMSO).[4][5]
Key Handling Practices:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Use of Desiccants: For solid compounds, especially when stored at 4°C, a desiccant can help prevent moisture absorption.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidative degradation.
Assessing the Stability of Gefitinib-d3: A Methodical Approach
A comprehensive stability assessment involves both long-term/accelerated storage studies and forced degradation studies. The goal is to identify conditions that affect the compound's integrity and to develop a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method that can separate the intact drug from its degradants.
Caption: Key stress conditions for forced degradation studies of Gefitinib-d3.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Gefitinib-d3 in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples to stop the degradation reaction before analysis.
-
Analysis: Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection.
Stability-Indicating Method Development
The analytical method must be able to resolve the parent Gefitinib-d3 peak from all potential degradation products and impurities.
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations for Deuterated Compounds:
-
H/D Back-Exchange: A critical aspect of stability for deuterated compounds is the potential for the deuterium to exchange back to hydrogen, especially in aqueous solutions at certain pH values. This can negate the benefits of deuteration. NMR spectroscopy is an excellent tool for assessing the isotopic purity and detecting any H/D back-exchange.[6]
-
Isotopic Purity: The analytical method should also be capable of confirming the isotopic purity of the compound over time. Mass spectrometry is particularly useful for this, as it can distinguish between the deuterated and non-deuterated forms.[6]
Potential Degradation Pathways
Based on the quinazoline structure of Gefitinib, potential degradation pathways include:
-
Hydrolysis: The ether linkages and the secondary amine in the Gefitinib structure could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The morpholine and other nitrogen-containing moieties could be sites of oxidation.
-
Photodegradation: Aromatic systems like the quinazoline core can be susceptible to degradation upon exposure to UV light.
The identification of degradation products through techniques like high-resolution MS/MS and NMR is essential for a complete stability profile.[7]
Conclusion
The use of deuterated compounds like Gefitinib-d3 offers exciting possibilities in drug development by enhancing metabolic stability. However, this advantage can only be realized if the compound's integrity is maintained throughout its lifecycle. A rigorous approach to storage, handling, and stability testing is not just a matter of good laboratory practice; it is a fundamental requirement for generating reliable and reproducible scientific data. By implementing the protocols and best practices outlined in this guide, researchers can ensure the quality of their Gefitinib-d3 samples and the validity of their experimental outcomes.
References
- MedChemExpress. (n.d.). Tyrosine kinase inhibitor-SDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123631, Gefitinib.
- Selleck Chemicals. (n.d.). Tyrosine Kinase Inhibitor Library.
- BenchChem. (2025). Technical Support Center: Best Practices for Deuterated Compound Stability.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60750, Gemcitabine.
- Riva, E., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176870, Erlotinib.
- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53235510, Infigratinib.
- GlobalData. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from a hypothetical source based on the content.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10184653, Afatinib.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML.
- BenchChem. (2025). O-Desmethyl gefitinib D8 stability issues in biological matrices.
- BenchChem. (2025). Technical Support Center: Tyrosine Kinase Inhibitors.
- Griffin, C. E., et al. (2016). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Clinical Journal of Oncology Nursing.
Sources
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to the Synthesis and Characterization of Stable Isotope Labeled Imatinib
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of stable isotope-labeled (SIL) Imatinib. Imatinib is a cornerstone of targeted cancer therapy, and its isotopically labeled analogues are indispensable tools in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis.[1] We will delve into the strategic considerations for selecting labeling positions, detail robust synthetic methodologies based on established routes, and outline a self-validating analytical workflow to ensure the final product's identity, purity, and isotopic enrichment. This document is intended for researchers, medicinal chemists, and drug development professionals who require high-quality, well-characterized SIL Imatinib for their research endeavors.
Introduction: The Rationale for Stable Isotope Labeling of Imatinib
Imatinib, a 2-phenylaminopyrimidine derivative, is a potent tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3] To fully understand its in-vivo behavior—absorption, distribution, metabolism, and excretion (ADME)—and to develop robust quantitative assays, researchers rely on isotopically labeled versions of the drug.
Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and do not alter the physicochemical properties of the parent molecule.[4] Their incorporation provides a mass shift that is readily detectable by mass spectrometry (MS), making them ideal internal standards for quantitative LC-MS assays and invaluable tracers for metabolic fate studies.[1][4] The choice of isotope and labeling position is a critical first step, dictated by the intended application and the metabolic profile of the drug. For instance, a label on a metabolically labile position might be shed, rendering the tracer useless, while a label on a stable core fragment ensures that all metabolites derived from that core can be tracked.
This guide will focus on a common and robust strategy: the introduction of ¹³C and/or ¹⁵N atoms into the pyrimidine core of Imatinib. This approach ensures metabolic stability and provides a clear mass signature for analytical detection.
Strategic Synthesis of Labeled Imatinib: A Multi-step Approach
The synthesis of Imatinib is a well-documented, multi-step process involving the sequential assembly of several key intermediates.[2][5] The most effective strategy for isotopic labeling is to introduce the label via a commercially available or readily synthesized labeled precursor early in the synthetic sequence.
Two major industrial routes for synthesizing Imatinib have been established, primarily differing in the sequence of the pyrimidine ring cyclization.[5][6] A common and adaptable route for labeling involves:
-
Formation of a labeled guanidine derivative.
-
Condensation with a β-ketoester equivalent to form the labeled pyrimidine core.
-
Reduction of a nitro group to an amine.
-
Amide bond formation with the benzamide side chain.
Our focus will be on a convergent synthesis that leverages a labeled guanidine to construct the central pyrimidine ring, a strategy analogous to that used for radiolabeling with ¹⁴C.[8]
Logical Workflow for Labeled Imatinib Synthesis
The following diagram illustrates the high-level strategy, highlighting the introduction of the stable isotope label via a key building block.
Caption: High-level strategy for introducing a stable isotope label.
Experimental Protocol: Synthesis of [¹³C,¹⁵N₂]-Imatinib
This protocol details a representative synthesis adapted from established literature routes to produce Imatinib labeled in the pyrimidine ring.[5][8] This specific labeling provides a +3 Da mass shift, offering a distinct signal for mass spectrometry.
Causality Behind Choices:
-
Labeled Precursor: Commercially available [¹³C,¹⁵N₂]-Guanidine Hydrochloride is chosen for its direct incorporation into the metabolically stable pyrimidine core.
-
Reaction Conditions: The use of a base like sodium hydroxide in isopropanol for the cyclization is a standard, high-yielding method for forming the pyrimidine ring.[9]
-
Purification: Multi-step purification involving extraction, precipitation, and final polishing by preparative HPLC is crucial to meet the stringent purity requirements (>98%) for use as an analytical standard.[10]
Step-by-Step Methodology
Caption: Final amidation step workflow for labeled Imatinib synthesis.
A. Synthesis of N-(5-Amino-2-methylphenyl)-[¹³C,¹⁵N₂]-4-(3-pyridyl)-2-pyrimidinamine (Labeled Intermediate)
-
Guanidine Formation: React 2-methyl-5-nitroaniline with [¹³C,¹⁵N₂]-cyanamide (generated from labeled guanidine) to form the labeled guanidine nitrate intermediate. This is a critical step where the label is incorporated.
-
Cyclization: Condense the labeled guanidine intermediate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in the presence of a base (e.g., NaOH) in a solvent like isopropanol, followed by heating under reflux for 12-24 hours.[9]
-
Nitro Reduction: After work-up, reduce the nitro group of the resulting pyrimidine compound to an amine. A common method is catalytic hydrogenation using Pd/C in a solvent like THF or ethanol.[9] This yields the key labeled amine intermediate.
B. Final Coupling to Yield [¹³C,¹⁵N₂]-Imatinib
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the labeled amine intermediate (1.0 equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution to 0-5°C in an ice bath. Add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.05 equivalents) in a suitable solvent like dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. This crude product is then carried forward for purification.
Purification and Characterization: A Self-Validating System
The trustworthiness of any subsequent study using SIL Imatinib hinges on its purity and accurate characterization. A multi-pronged analytical approach is mandatory.
Analytical Workflow
Caption: Workflow for purification and analytical validation.
1. Purification:
-
Technique: High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) is the gold standard for purifying Imatinib and its analogues.[11]
-
Mobile Phase: An MS-compatible mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid or 10 mM ammonium formate, should be used.[10] This allows for direct analysis of collected fractions by mass spectrometry.
2. Characterization & Data Presentation: The final product must be analyzed by a suite of orthogonal techniques to confirm its identity, purity, and isotopic incorporation.
| Analytical Test | Purpose | Expected Result for [¹³C,¹⁵N₂]-Imatinib |
| HPLC-UV (265 nm) | Determine chemical purity and retention time (RT). | Purity ≥ 98.0%. RT should match that of an unlabeled reference standard.[11] |
| High-Resolution MS (HRMS) | Confirm molecular weight and isotopic incorporation. | Observed [M+H]⁺ m/z should be ~3 Da higher than the unlabeled standard. Isotopic pattern should confirm the incorporation of one ¹³C and two ¹⁵N atoms. |
| ¹H NMR | Confirm overall chemical structure. | The proton spectrum should be identical to the unlabeled reference standard, confirming the correct molecular structure. |
| ¹³C NMR | Confirm position of the ¹³C label. | An enhanced signal will be observed for the carbon atom at the labeled position in the pyrimidine ring.[12] |
Conclusion
The synthesis of stable isotope-labeled Imatinib is a challenging but essential process for advancing pharmaceutical research. By strategically introducing isotopic labels into a metabolically robust position and employing a rigorous, multi-step purification and characterization workflow, researchers can produce high-quality SIL-Imatinib. The methodologies described in this guide, grounded in established chemical principles and supported by authoritative literature, provide a reliable framework for obtaining the critical reagents needed for next-generation DMPK and bioanalytical studies.
References
- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
-
Patsnap. (n.d.). Synthesis method of imatinib and imatinib mesylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
-
Kang, J., Lee, J. Y., Park, J. H., & Chang, D. J. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 174-182. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib. Retrieved from [Link]
-
Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 631-642. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]
-
Özdemir, Z., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 17(1), e0262093. Retrieved from [Link]
- Google Patents. (n.d.). US7550591B2 - Imatinib production process.
-
Kil, K. E., et al. (2007). Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nuclear Medicine and Biology, 34(2), 153-163. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
PubMed. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. Retrieved from [Link]
-
Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Retrieved from [Link]
-
Market Research Future. (2023). A Comprehensive Guide to the Stable Isotope Labeled Compounds Market. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Various analytical methods for estimation of Imatinib: A review. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. metsol.com [metsol.com]
- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 6. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 7. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Bioanalysis of Genfatinib in Human Plasma using Genfatinib-d3 as an Internal Standard for LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Genfatinib (Icotinib) in human plasma. Genfatinib is a potent, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[1] To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Genfatinib-d3, is employed. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by a fast chromatographic separation. This protocol is designed for high-throughput analysis in clinical and preclinical studies, adhering to the bioanalytical method validation guidelines of the FDA and EMA.[2][3]
Introduction: The Rationale for a Deuterated Internal Standard
Genfatinib is a targeted therapy that competitively inhibits the ATP binding site of the EGFR, a protein that can drive malignant cell growth when mutated.[4] Accurate measurement of its concentration in patient plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to maximize efficacy while minimizing toxicity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[6]
To counteract these variabilities, the principle of isotope dilution mass spectrometry (ID-MS) is employed, which involves the use of a stable isotope-labeled internal standard (SIL-IS).[7] A SIL-IS is chemically identical to the analyte but has a slightly greater mass due to the substitution of one or more atoms with a heavier stable isotope, such as deuterium (²H).[6] Genfatinib-d3, by co-eluting with Genfatinib and exhibiting nearly identical behavior during extraction and ionization, provides a reliable reference for correcting potential analytical errors.[6] This approach significantly enhances the method's precision, accuracy, and overall robustness.[8]
Materials and Reagents
-
Analytes: Genfatinib (Icotinib, >99% purity), Genfatinib-d3 (>98% isotopic purity).
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Chemicals: Ammonium formate (LC-MS grade).
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Genfatinib and Genfatinib-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Genfatinib primary stock with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Genfatinib-d3 primary stock with acetonitrile.
-
Calibration Curve and QC Sample Preparation: Spike blank human plasma with the appropriate Genfatinib working standard solutions to create CCs and QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Plasma Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation is its simplicity, speed, and suitability for high-throughput workflows.[9] Acetonitrile is an effective solvent for precipitating plasma proteins while ensuring high recovery of small molecule drugs like Genfatinib.[9] A 3:1 solvent-to-plasma ratio is optimal for efficient protein removal without excessive sample dilution.[10]
-
Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Genfatinib-d3 in acetonitrile). The early addition of the IS is critical to ensure it accounts for variability in all subsequent steps.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The selection of a C18 reversed-phase column provides excellent retention and separation for moderately non-polar molecules like Genfatinib. The mobile phase, consisting of acetonitrile and water with formic acid and ammonium formate, ensures efficient ionization in positive mode and good peak shape.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Genfatinib | 392.2 | 293.1 | 35 |
| Genfatinib-d3 | 395.2 | 296.1 | 35 |
Rationale for MRM Transitions: Genfatinib has a molecular weight of 391.4 g/mol .[4] The precursor ion [M+H]⁺ is therefore m/z 392.2. The fragmentation of similar tyrosine kinase inhibitors often involves cleavage at the amide bond or other susceptible bonds in the side chains.[6] A stable and abundant product ion is chosen for quantification. For Genfatinib-d3, a +3 Da shift is observed in both the precursor and product ions, confirming the stability of the deuterium label.
Bioanalytical Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline.[2][3] The validation ensures that the method is suitable for its intended purpose.[3]
Table 4: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria (ICH M10) |
| Linearity & Range | 1 - 2000 ng/mL (r² > 0.995) | r² ≥ 0.99 |
| Accuracy | Within ± 15% of nominal value (± 20% at LLOQ) | Mean accuracy within ±15% of nominal (±20% at LLOQ) |
| Precision | Intra- and Inter-day CV < 15% (< 20% at LLOQ) | CV ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention times of Genfatinib and Genfatinib-d3 in 6 blank plasma lots. | No significant interfering peaks at the analyte and IS retention times. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | CV of IS-normalized matrix factor ≤15%. |
| Recovery | Consistent and reproducible across LQC, MQC, and HQC levels. | Not specified, but should be consistent. |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C. | Within ±15% of nominal concentration. |
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of Genfatinib in human plasma. The use of the stable isotope-labeled internal standard, Genfatinib-d3, is fundamental to the method's success. As illustrated in the diagram below, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric approach effectively normalizes variations introduced during sample processing and MS detection, thereby ensuring high precision and accuracy.
The simple protein precipitation protocol allows for rapid sample turnaround, making the method ideal for large-scale clinical studies. The chromatographic conditions provide a short run time with excellent separation from endogenous plasma components, ensuring method selectivity. All validation parameters met the stringent requirements of the ICH M10 guidelines, confirming the method is reliable, reproducible, and fit-for-purpose for regulated bioanalysis.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Genfatinib in human plasma has been developed and validated. The incorporation of Genfatinib-d3 as an internal standard is key to mitigating analytical variability, thereby providing high-quality data essential for pharmacokinetic and clinical research in drug development. This application note provides a comprehensive protocol that can be readily implemented in bioanalytical laboratories.
References
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PMC. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]
-
Icotinib | C22H21N3O4 | CID 22024915. PubChem. Available at: [Link]
-
A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. PMC. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry. Available at: [Link]
-
Icotinib. Wikipedia. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Missouri-St. Louis. Available at: [Link]
-
Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma. ResearchGate. Available at: [Link]
-
Icotinib, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer. PubMed. Available at: [Link]
-
Rapid preparation of human blood plasma for bottom-up proteomics analysis. PMC. Available at: [Link]
-
LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. PMC. Available at: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at: [Link]
-
Best way for t-he precipitation of protein in plasma HPLC. Chromatography Forum. Available at: [Link]
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed. Available at: [Link]
-
Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation. International Council for Harmonisation. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Isotope dilution. Wikipedia. Available at: [Link]
Sources
- 1. Icotinib, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Icotinib - Wikipedia [en.wikipedia.org]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. worldwide.com [worldwide.com]
Application Note: Preparation of Gefitinib-d3 (Genfatinib-d3) Stock Solution for LC-MS/MS
Executive Summary & Nomenclature Clarification
Note on Nomenclature: The term "Genfatinib" appears to be a typographical error for Gefitinib (Iressa), a widely used Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. No registered pharmaceutical or chemical entity exists under the name "Genfatinib" in major chemical repositories (PubChem, CAS, ChemSpider). This protocol is designed for Gefitinib-d3 , the standard deuterated internal standard (IS) used for the quantitative analysis of Gefitinib in biological matrices.[1]
Objective: This guide provides a high-precision protocol for preparing a stable, verified stock solution of Gefitinib-d3. It addresses critical solubility challenges, photosensitivity, and isotopic purity verification to ensure robust LC-MS/MS quantification.
Compound Profile & Safety
Before handling, researchers must acknowledge that Gefitinib is a potent antineoplastic agent. All preparation must occur within a certified chemical fume hood.
| Property | Specification |
| Compound Name | Gefitinib-d3 (ZD1839-d3) |
| CAS Number | 1173976-40-3 (d3 form) |
| Molecular Weight | ~449.93 g/mol (vs. 446.9 g/mol for native) |
| Solubility (DMSO) | High (~20–89 mg/mL) |
| Solubility (Methanol) | Moderate/Low (~20 mg/mL) |
| Solubility (Water) | Insoluble (<1 mg/mL) |
| Stability | Photosensitive; Hygroscopic |
| Storage | -20°C (Solid & Stock Solution) |
Critical Mechanism: Gefitinib is a weak base with pH-dependent solubility.[2] While soluble in acidic environments, it risks precipitation in neutral aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory solvent for the primary stock to ensure complete dissolution and long-term stability.
Materials & Equipment
-
Analyte: Gefitinib-d3 (Isotopic purity ≥ 99 atom % D).[3]
-
Primary Solvent: DMSO (LC-MS Grade, anhydrous).
-
Secondary Solvent: Methanol (MeOH) or Acetonitrile (ACN) (LC-MS Grade).
-
Vials: Amber glass vials (silanized preferred) with PTFE-lined caps to prevent adsorption and photodegradation.
-
Weighing: 5-digit analytical balance (0.01 mg readability) with anti-static kit.
Protocol: Stock Solution Preparation
Phase 1: Primary Stock Solution (1 mg/mL in DMSO)
Rationale: DMSO is used because Gefitinib is freely soluble in it, preventing the "micro-precipitation" often seen with methanol stocks that leads to non-linear calibration curves.
-
Equilibration: Allow the Gefitinib-d3 vial to reach room temperature (20–25°C) before opening. Why? Opening a cold vial causes moisture condensation, degrading the hygroscopic solid.
-
Weighing: Accurately weigh 1.00 mg ± 0.05 mg of Gefitinib-d3 into a 1.5 mL amber glass vial. Record the exact mass (e.g., 1.02 mg).
-
Dissolution: Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL (or 2 mM).
-
Formula:
-
Example: For 1.02 mg, add 1020 µL of DMSO.
-
-
Mixing: Vortex for 60 seconds. Sonicate for 5 minutes if any particulate remains. Inspect visually against a dark background; the solution must be crystal clear.
Phase 2: Working Standard Solution (10 µg/mL in MeOH)
Rationale: Direct injection of DMSO can distort chromatographic peak shapes. The working solution acts as an intermediate, diluting the DMSO while keeping the analyte stable in an organic-rich solvent (Methanol).
-
Dilution: Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask (or amber vial).
-
Fill: Dilute to volume with LC-MS grade Methanol .
-
Labeling: Label as "Gefitinib-d3 Working Stock (10 µg/mL)". Include preparation date, solvent composition, and expiration (typically 6 months at -20°C).
Phase 3: Daily Spiking Solution (Variable Concentration)
Rationale: This solution is added directly to samples. The solvent composition should match the initial mobile phase conditions (e.g., 50:50 MeOH:Water) to prevent solvent shock during injection, unless protein precipitation is the extraction method, in which case 100% organic is preferred.
Workflow Visualization
The following diagram illustrates the critical path from solid handling to LC-MS injection, highlighting the solvent transitions necessary to maintain solubility.
Caption: Step-by-step dilution workflow ensuring solubility transition from DMSO (solubility) to Methanol (chromatographic compatibility).
Quality Control (QC) & Validation
Before using the stock for critical assays, you must validate its integrity.[4]
A. Isotopic Purity Check (Blank Test)
Inject a "Zero Sample" (Matrix + IS) and a "Double Blank" (Matrix only).
-
Requirement: The Double Blank must show < 5% of the IS signal at the retention time of Gefitinib-d3.
-
Cross-Talk: Check the native Gefitinib transition channel. The pure Gefitinib-d3 standard should not contribute significant signal to the native analyte channel (M+0).
B. Signal Intensity Verification
Compare the new stock against a previously validated batch or an external reference standard.
-
Acceptance Criteria: The peak area response of the new stock (at equivalent concentration) must be within ±15% of the reference.
C. Stability Monitoring
Gefitinib is susceptible to photodegradation (forming cis-isomers or oxidation products).
-
Indicator: Appearance of split peaks or new peaks at relative retention times (RRT) of ~0.9 or 1.1.
-
Action: If degradation > 5% is observed, discard the stock.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Working Stock | Dilution into aqueous buffer (pH > 7). | Use 100% Methanol for working stocks. Only introduce water at the final spiking step. |
| Low Signal Intensity | Adsorption to glass; Light degradation. | Use silanized amber vials. Verify dissolution in DMSO was complete (sonicate longer). |
| Retention Time Shift | Column overload or pH mismatch. | Ensure final injection solvent matches mobile phase strength. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123631, Gefitinib. Retrieved from [Link]
-
Sinha, V. R., et al. (2022). Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. National Institutes of Health (PMC). Retrieved from [Link]
-
Alam, P., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods.[5] MDPI Processes. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Application Note: Robust and High-Throughput Extraction of Genfatinib-d3 from Human Plasma for Pharmacokinetic and Bioequivalence Studies
Introduction
Genfatinib, also known as Icotinib, is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Accurate quantification of Genfatinib in human plasma is paramount for therapeutic drug monitoring (TDM), enabling dose individualization to optimize efficacy and minimize toxicity.[1] Bioanalytical methods for TDM require rigorous validation to ensure data reliability for clinical decision-making.[2][3][4][5]
The use of a stable isotope-labeled internal standard (IS), such as Genfatinib-d3, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[6][7][8] The deuterated analog co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, effectively compensating for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the assay.[6][7][8][9]
This application note presents a detailed, validated protocol for the efficient extraction of Genfatinib-d3 from human plasma samples. The described liquid-liquid extraction (LLE) method is optimized for high recovery, minimal matrix effects, and compatibility with high-throughput LC-MS/MS analysis. The principles and methodologies outlined herein adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3][4][5][10][11][12][13][14]
Principle of the Method
The extraction of Genfatinib-d3 from human plasma is achieved through a liquid-liquid extraction (LLE) procedure. This technique partitions the analyte and internal standard from the aqueous plasma matrix into an immiscible organic solvent. The choice of an appropriate organic solvent is critical for achieving high extraction efficiency and selectivity. For tyrosine kinase inhibitors like Genfatinib, solvents such as tert-butyl methyl ether or ethyl acetate are often effective.[1][15] Following extraction, the organic layer is evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase. This process not only isolates the analyte but also concentrates it, thereby improving the sensitivity of the subsequent analysis.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Genfatinib-d3 | ≥98% | Commercially Available |
| Genfatinib | ≥98% | Commercially Available |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Certified Vendor |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
| Tert-butyl methyl ether | HPLC Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich or equivalent |
| Water | Deionized, 18 MΩ·cm | In-house or commercially sourced |
Experimental Workflow
The overall workflow for the extraction and analysis of Genfatinib-d3 from human plasma is depicted in the following diagram:
Figure 1: Workflow for Genfatinib-d3 Extraction from Human Plasma.
Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of Genfatinib-d3 from a 100 µL aliquot of human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of each plasma sample (including calibration standards, quality control samples, and unknown samples) into a clean 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the Genfatinib-d3 internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube.
-
Vortex each tube for 10 seconds. The early addition of the internal standard is crucial to account for variability throughout the entire extraction process.[9]
-
-
Protein Precipitation and Extraction:
-
Add 500 µL of tert-butyl methyl ether to each tube.
-
Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte and IS to the organic phase.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will result in the separation of the organic and aqueous layers and the precipitation of plasma proteins.
-
-
Isolation of the Organic Layer:
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet and the lower aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample and removes the extraction solvent which may not be compatible with the LC mobile phase.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution of the analyte and internal standard.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a validated LC-MS/MS method. The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Genfatinib and IS from matrix components |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Genfatinib: [M+H]+ → fragment ionGenfatinib-d3: [M+H]+ → fragment ion |
| Source Temperature | 550°C |
Method Validation Summary
A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines.[2][3][4][5][10][11][12][13][14] The validation should assess the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under various storage and processing conditions |
Discussion
The presented liquid-liquid extraction protocol offers a simple, robust, and high-throughput method for the quantification of Genfatinib-d3 in human plasma. The use of tert-butyl methyl ether as the extraction solvent provides a clean extract with high recovery for Genfatinib and its deuterated internal standard. The single-step extraction and evaporation process is amenable to automation, further increasing sample throughput.
The inclusion of Genfatinib-d3 as an internal standard is a critical component of this protocol, ensuring the reliability of the quantitative data by correcting for potential sample-to-sample variations in extraction efficiency and matrix-induced ionization suppression or enhancement.[6][7][8][9]
It is imperative that this protocol is fully validated in the end-user's laboratory to demonstrate its suitability for the intended application.[5] The validation data will provide the necessary evidence of the method's accuracy, precision, and reliability for use in clinical and research settings.
References
-
Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Available from: [Link]
-
LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma. PMC - NIH. Available from: [Link]
-
Quantitative determination of icotinib in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry. PubMed. Available from: [Link]
-
Solid phase extraction and high-performance liquid chromatographic determination of lazertinib in human plasma. ResearchGate. Available from: [Link]
-
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. Available from: [Link]
-
Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available from: [Link]
-
A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. Available from: [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available from: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. Available from: [Link]
-
Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. MDPI. Available from: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available from: [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PMC - NIH. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Coupling of salting-out assisted liquid-liquid extraction with on-line stacking for the analysis of tyrosine kinase inhibitors in human plasma by capillary zone electrophoresis. ResearchGate. Available from: [Link]
-
Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS. NIH. Available from: [Link]
-
A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. MDPI. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. PubMed. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available from: [Link]
-
Salting-out assisted liquid-liquid extraction with in-line stacking in capillary zone electrophoresis for the determination of tyrosine kinase inhibitors in human plasma. ResearchGate. Available from: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]
Sources
- 1. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. hhs.gov [hhs.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Application Note: Establishing Robust MRM Transitions for Imatinib-d3 for High-Sensitivity Quantitative Analysis
Abstract & Introduction
Imatinib is a first-generation tyrosine kinase inhibitor that has fundamentally changed the treatment landscape for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Given the significant inter-individual variability in its pharmacokinetics, Therapeutic Drug Monitoring (TDM) is increasingly recommended to optimize dosing, ensure efficacy, and minimize toxicity.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Imatinib in biological matrices due to its superior sensitivity and selectivity.[3]
A cornerstone of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[4][5] Imatinib-d3, a deuterated analog of Imatinib, serves as an ideal internal standard for this purpose.
This application note provides a comprehensive guide for researchers and drug development professionals on establishing and optimizing Multiple Reaction Monitoring (MRM) transitions for Imatinib-d3 in positive ion mode. We will delve into the causality behind experimental choices, from precursor ion selection to collision energy optimization, and provide a detailed, self-validating protocol for implementation.
The Principle of MRM and the Rationale for Imatinib-d3
MRM is a highly selective and sensitive acquisition mode used on triple quadrupole mass spectrometers. The process involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the protonated molecular ion of the target analyte, known as the precursor ion . For Imatinib-d3, this is [M+H]⁺.
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment of the precursor, known as the product ion .
This specific precursor-to-product ion transition is monitored over time, providing exceptional specificity by filtering out background noise.
Why Imatinib-d3? The molecular weight of Imatinib is approximately 493.6 g/mol , leading to a protonated precursor ion [M+H]⁺ at m/z 494.5. Imatinib-d3 has three deuterium atoms replacing three hydrogen atoms, typically on the N-methyl group of the piperazine moiety. This results in a +3 Da mass shift, giving a precursor ion [M+H]⁺ at m/z 497.5. This mass difference is easily resolved by the mass spectrometer, allowing simultaneous detection of the analyte and the internal standard without cross-talk, while preserving their near-identical chemical behavior.[6]
Imatinib-d3 Fragmentation and MRM Transition Selection
In positive electrospray ionization (ESI+) mode, Imatinib and its deuterated analog are readily protonated. The most abundant and consistent fragmentation occurs at the C-N amide bond, leading to the cleavage of the N-methylpiperazine group.[1]
-
Imatinib: The precursor ion at m/z 494.5 fragments to produce a prominent product ion at m/z 394.2, corresponding to the core structure after the loss of the piperazine group.[3][7]
-
Imatinib-d3: With the deuterium labels on the N-methyl group, the precursor ion at m/z 497.5 fragments similarly. However, the core structure retains the deuterium labels, resulting in a product ion at m/z 397.2.
The diagram below illustrates this key fragmentation pathway.
Based on this analysis, the following MRM transitions are recommended. While two transitions are provided for Imatinib for confirmatory purposes, a single, stable transition is typically sufficient for the internal standard.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q2 m/z) | Role | Typical Collision Energy (eV) |
| Imatinib | 494.5 | 394.2 | Quantifier | 28 - 32 |
| Imatinib | 494.5 | 217.2 | Qualifier | 35 - 40 |
| Imatinib-d3 | 497.5 | 397.2 | Internal Standard | 28 - 32 |
Table 1: Recommended MRM Transitions for Imatinib and Imatinib-d3.
Protocol: MRM Method Development and Optimization
The following protocol outlines the systematic steps to experimentally verify and optimize the MRM transitions for Imatinib-d3 on your specific LC-MS/MS platform. Optimization is crucial as the ideal collision energy can vary between different instrument models.[8][9]
Sources
- 1. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. myadlm.org [myadlm.org]
- 7. phmethods.net [phmethods.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Therapeutic Drug Monitoring of Gefitinib (Genfatinib) using Stable Isotope Dilution LC-MS/MS
Introduction & Scientific Rationale
The Imperative for TDM in Tyrosine Kinase Inhibitors
Gefitinib (often referred to in development contexts or generic queries as Genfatinib) is an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) used primarily in Non-Small Cell Lung Cancer (NSCLC).[1][2][3] While oral dosing is fixed (typically 250 mg/day), inter-patient variability in plasma exposure is significant due to CYP2D6 and CYP3A4 polymorphism, drug-drug interactions (DDIs), and variable gastric absorption.
Therapeutic Drug Monitoring (TDM) is essential to ensure plasma trough levels (
Why Gefitinib-d3?
The use of Gefitinib-d3 (a deuterated stable isotope analog) as an Internal Standard (IS) is the gold standard for quantitative bioanalysis. Unlike structural analogs (e.g., erlotinib or complex heterocycles), Gefitinib-d3 shares identical physicochemical properties—chromatographic retention, pKa, and solubility—with the target analyte.
Mechanism of Error Correction: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids) often suppress ionization. Because Gefitinib-d3 co-elutes perfectly with Gefitinib, it experiences the exact same degree of suppression. Therefore, the ratio of Analyte Area to IS Area remains constant, effectively normalizing the data against matrix effects and extraction losses.
Chemical & Physical Specifications
| Property | Analyte: Gefitinib | Internal Standard: Gefitinib-d3 |
| Molecular Formula | ||
| Molecular Weight | ~446.9 g/mol | ~449.9 g/mol (+3 Da shift) |
| LogP | ~3.2 (Lipophilic) | ~3.2 |
| pKa | 5.4, 7.2 | 5.4, 7.2 |
| Solubility | DMSO (Soluble), Methanol (Slightly) | DMSO (Soluble), Methanol (Slightly) |
Critical Note on Isomers: The position of the deuterium label is critical. Common commercial labeling occurs on the morpholine ring or the methoxy group. Ensure your MRM transitions (Section 4.2) track the label. If the label is on a fragment that is lost during collision-induced dissociation (CID), the IS will interfere with the analyte channel ("cross-talk").
Experimental Workflow
The following diagram outlines the high-throughput workflow designed for clinical environments.
Figure 1: Step-by-step bioanalytical workflow for Gefitinib TDM using Protein Precipitation (PPT).
Detailed Protocol
Reagents and Standards[6][7]
-
Stock Solution: Dissolve Gefitinib and Gefitinib-d3 in DMSO to 1 mg/mL.
-
Working Standard: Dilute with 50% Methanol to create a calibration curve (Range: 1.0 – 1000 ng/mL).
-
IS Working Solution: Dilute Gefitinib-d3 to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[2]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Loading |
| 0.50 | 10% | Desalting |
| 2.00 | 90% | Elution |
| 2.50 | 90% | Wash |
| 2.60 | 10% | Re-equilibration |
| 4.00 | 10% | Stop |
MRM Transitions (Quantification):
-
Gefitinib:
447.2 128.1 (Collision Energy: ~35 eV) -
Gefitinib-d3:
450.2 128.1 (Verify label position; if label is on the morpholine ring and retained, use the shifted fragment mass).-
Note: If the d3 label is lost during fragmentation (producing a native 128.1 fragment), ensure chromatographic separation is sufficient, although co-elution is preferred for IS. Ideally, select a transition where the label is retained, e.g.,
if applicable to your specific reference standard.
-
Sample Preparation (Protein Precipitation)[4][5]
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 200 µL of IS Working Solution (Gefitinib-d3 in Acetonitrile). This step performs cell lysis and protein precipitation simultaneously.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water).
-
Why dilute? Injecting pure acetonitrile can cause peak distortion (solvent effect) on aqueous mobile phases. Diluting matches the solvent strength to the starting gradient.
-
-
Inject: 2-5 µL into the LC-MS/MS.
Validation Framework (FDA/EMA Guidelines)
To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .
Linearity & Sensitivity
-
Requirement:
.[4][5] -
Weighting: Use
weighting to improve accuracy at the lower end of the curve. -
LLOQ: Target 1.0 ng/mL (sufficient for covering the terminal elimination phase).
Matrix Effect & Recovery
The following diagram illustrates how the IS corrects for Matrix Effects (ME).
Figure 2: Mechanism of Matrix Effect correction using a co-eluting Stable Isotope Labeled Internal Standard.
Validation Protocol:
-
Matrix Factor (MF): Compare peak area of Gefitinib spiked into extracted blank plasma vs. Gefitinib in pure solvent.
-
IS-Normalized MF: Calculate MF for the Analyte and MF for the IS. The ratio should be close to 1.0 (CV < 15%). This proves the d3-IS is compensating correctly.
Accuracy and Precision[2][8][9]
-
Intra-day: 5 replicates at Low, Medium, and High QC. (Acceptance: ±15%).
-
Inter-day: 3 separate runs on different days.
Troubleshooting & Optimization
-
Issue: Carryover.
-
Cause: Gefitinib is lipophilic and may stick to the injector needle.
-
Solution: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Acetone:Formic Acid). Ensure the blank sample after the ULOQ (Upper Limit of Quantification) shows < 20% of the LLOQ signal.
-
-
Issue: IS Interference.
-
Cause: Cross-talk if the d3 label is lost during fragmentation.
-
Solution: Monitor the IS transition in a "blank + IS" sample. If you see a peak in the Analyte channel, your IS is contributing signal to the drug channel. You may need to choose a different transition or a d3-analog labeled at a more stable position (e.g., the quinazoline core).
-
References
-
Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation: Guidance for Industry. U.S. Department of Health and Human Services.[6][7] [Link]
-
Rosing, H., et al. (2016).[8] "Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the B-Raf inhibitor encorafenib, the EGFR inhibitors afatinib, erlotinib and gefitinib...".[8] Journal of Chromatography B, 1025, 1-9. [Link]
-
Zhao, M., et al. (2019). "Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma". Journal of Pharmaceutical and Biomedical Analysis, 164, 186-195. [Link]
-
Widmer, N., et al. (2014). "Recommendations for therapeutic drug monitoring of tyrosine kinase inhibitors: a consensus of the IATDMCT". Therapeutic Drug Monitoring, 36(2), 153-164. [Link]
Sources
- 1. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. researchgate.net [researchgate.net]
Application Note: Genfatinib-d3 (Imatinib-d3) in Pharmacokinetic Studies
[1]
Abstract
This application note details the protocol for the use of Genfatinib-d3 (chemically synonymous with Imatinib-d3 ) as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. Genfatinib is a trade name for Imatinib (a BCR-ABL tyrosine kinase inhibitor) used in specific markets (e.g., Russian Federation, CIS).[1][2] Accurate quantification of this narrow therapeutic index drug requires robust compensation for matrix effects and recovery variations, achieved here through the application of its deuterated analog, Genfatinib-d3 (N-methyl-d3).[1] This guide provides a self-validating LC-MS/MS workflow, including extraction optimization, mass spectrometric transitions, and validation criteria compliant with FDA/EMA bioanalytical guidelines.
Introduction & Compound Profile
The Role of Deuterated Standards
In quantitative bioanalysis of Tyrosine Kinase Inhibitors (TKIs), ion suppression from plasma phospholipids is a critical challenge.[1] Genfatinib-d3 serves as the ideal Internal Standard (IS) because it shares identical physicochemical properties (pKa, solubility, chromatographic retention) with the analyte but is mass-differentiated.[1] This allows it to "track" the analyte through extraction loss and ionization variability, normalizing the signal for precise quantification.
Compound Identification
It is critical to clarify nomenclature to ensure scientific integrity.
| Feature | Analyte (Genfatinib) | Internal Standard (Genfatinib-d3) |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | 4-[(4-(trideuteriomethyl )piperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| CAS Number | 152459-95-5 (Mesylate: 220127-57-1) | 1134803-18-1 |
| Molecular Formula | C29H31N7O | C29H28D3 N7O |
| Monoisotopic Mass | 493.26 Da | 496.28 Da |
| Precursor Ion [M+H]+ | 494.3 | 497.3 |
| Key Fragment | 394.2 (Loss of N-methylpiperazine) | 394.2 (Loss of N-trideuteriomethylpiperazine) |
Critical Note on Fragmentation: For the N-methyl-d3 isotope, the deuterium label is located on the terminal methyl group of the piperazine ring. The primary fragmentation pathway involves the cleavage of the amide bond or loss of the N-methylpiperazine moiety. Consequently, the product ion (394.2 m/z) is often identical for both the analyte and the IS. Selectivity is achieved solely through the resolution of the precursor ions (494.3 vs. 497.3).[1]
Experimental Design & Workflow
Reagents and Materials
-
Reference Standard: Genfatinib (Imatinib) >99% purity.[1]
-
Internal Standard: Genfatinib-d3 (Imatinib-d3) >98% isotopic purity.[1]
-
Matrix: K2EDTA Human/Rat Plasma.[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen over Liquid-Liquid Extraction (LLE) for high throughput and recovery, as Genfatinib is relatively polar.[1]
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Genfatinib-d3 working solution (500 ng/mL in 50% MeOH). Vortex gently (10 sec).
-
Why? Early addition ensures the IS equilibrates with the matrix before protein crash.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 min to ensure complete protein denaturation.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (aq).
-
Why? Diluting the organic supernatant with aqueous buffer improves peak shape on the C18 column.
-
Visual Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow for Genfatinib quantification using Genfatinib-d3 IS.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) |
| Genfatinib | 494.3 | 394.2 | 100 | 45 | 28 |
| Genfatinib-d3 | 497.3 | 394.2 | 100 | 45 | 28 |
Note: The product ion 394.2 corresponds to the "Pyridyl-Pyrimidine-Phenyl-Benzamide" core, formed by the loss of the N-methylpiperazine tail (which carries the d3 label in the IS).
Method Validation & Quality Control
To ensure the "Trustworthiness" of the data, the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidance (2018).
Linearity and Sensitivity
-
Curve Fitting: Linear regression (y = mx + c) with 1/x² weighting.[1]
-
Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).
Accuracy and Precision
-
QC Levels: Low (30 ng/mL), Medium (2000 ng/mL), High (4000 ng/mL).[1]
-
Intra-day/Inter-day: CV% < 15% and Accuracy within 85-115%.
Matrix Effect (Self-Validating Step)
Since Genfatinib-d3 is used, the IS-normalized Matrix Factor should be close to 1.0.[1]
-
Calculation: (Peak Area of Analyte in Matrix / Peak Area in Solvent) / (Peak Area of IS in Matrix / Peak Area of IS in Solvent).
-
Requirement: The CV of the IS-normalized matrix factor across 6 lots of plasma must be < 15%.[1] This proves the d3-IS effectively compensates for phospholipid suppression.[1]
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Cross-talk | Precursor isolation window too wide. | Narrow quadrupole resolution (Unit/Unit).[1] Ensure baseline separation is not required if mass resolution is sufficient, but check for 497->394 interference in blank samples. |
| Low Sensitivity | Ion suppression.[1][5] | Improve PPT cleanup or switch to Mobile Phase A with higher buffer strength (10mM Ammonium Formate). |
| Peak Tailing | Basic nature of Genfatinib (pKa ~8).[1] | Ensure Mobile Phase pH is acidic (pH 3.[1]5) to keep analyte fully protonated and minimize silanol interactions.[1] |
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link
-
Imatinib (Genfatinib) Structure & Properties: PubChem CID 5291.[1] Link[1]
-
Genfatinib-d3 (Imatinib-d3) CAS 1134803-18-1: Cayman Chemical Product Data.[1] Link
-
LC-MS/MS Method for Imatinib: "Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry." J. Mass Spectrom.[1]Link[1][6]
-
Genfatinib Trade Name Verification: Russian State Register of Medicines (GRLS).[1][5] Link
Sources
- 1. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Imatinib and Norimatinib in Human Plasma via LC-MS/MS
Executive Summary & Clinical Rationale
In the landscape of Tyrosine Kinase Inhibitor (TKI) development, Imatinib (Gleevec) remains a cornerstone therapy for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, the "one-dose-fits-all" paradigm is increasingly challenged by inter-patient variability in CYP3A4 activity.
Norimatinib (CGP74588) is the primary active metabolite of Imatinib.[1] It possesses equipotent Bcr-Abl inhibitory activity but distinct pharmacokinetic properties. Quantifying the parent drug alone fails to capture the total therapeutic burden. Furthermore, the Metabolic Ratio (Norimatinib/Imatinib) serves as a vital phenotypic probe for CYP3A4 activity, helping clinicians distinguish between non-adherence and rapid metabolism.
This guide moves beyond basic recipe-following. It details a robust, high-throughput LC-MS/MS workflow designed for stability, speed, and regulatory compliance (FDA M10/ICH M10).
Key Mechanistic Pathway
The following diagram illustrates the metabolic relationship and the necessity of co-quantification.
Figure 1: Metabolic pathway of Imatinib showing the conversion to Norimatinib via CYP3A4 and their dual activity on the therapeutic target.
Method Development Strategy
Why LC-MS/MS over HPLC-UV?
While HPLC-UV is feasible (detection at 260-270 nm), it lacks the selectivity required to distinguish Norimatinib from isobaric interferences in complex patient matrices at lower concentrations (<50 ng/mL). LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity (LLOQ ~5-10 ng/mL) and specificity.
Internal Standard Selection (Critical)
Do not use structural analogs. You must use stable isotope-labeled internal standards (SIL-IS): Imatinib-D8 and Norimatinib-D8 .
-
Reasoning: TKI extraction recovery can vary due to the "stickiness" of the compounds to plasticware. Only a deuterated IS can perfectly track the analyte through extraction losses and compensate for Matrix Effects (ion suppression) in the ESI source.
Sample Preparation: Protein Precipitation (PPT)
For high-throughput clinical labs, Solid Phase Extraction (SPE) is often overkill for Imatinib, which circulates at high concentrations (
-
Optimization: We use Methanol over Acetonitrile for precipitation. Methanol often yields a cleaner supernatant for this specific hydrophobic class, preventing the "crashing out" of the drug before the protein is fully denatured.
Experimental Protocol
Materials & Reagents
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
-
Column: C18 Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.5
m or 3.5 m.-
Note: A shorter column (50mm) allows for faster run times (<4 mins) without sacrificing resolution between the parent and metabolite.
-
Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stocks of Imatinib and Norimatinib in Methanol. Store at -20°C.
-
Working Standard: Dilute stocks to create a curve range of 10 ng/mL to 5000 ng/mL .
-
IS Solution: Prepare a combined solution of Imatinib-D8 and Norimatinib-D8 at 500 ng/mL in Methanol.
Extraction Workflow (Step-by-Step)
Figure 2: Step-by-step Protein Precipitation (PPT) workflow optimized for high-throughput analysis.
Technical Note on Step 6: Diluting the supernatant with Mobile Phase A (Water + FA) is crucial. Injecting pure Methanol supernatant onto a reversed-phase column causes "solvent effect" (peak fronting/splitting) because the solvent is stronger than the initial mobile phase.
LC-MS/MS Conditions
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (ESI+). Both compounds are basic (piperazine ring) and protonate easily.
-
Source Temp: 500°C (High temp ensures desolvation of the high flow rate).
Table 1: MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Imatinib | 494.3 | 394.2 | 35 | 25 |
| Norimatinib | 480.3 | 394.2 | 35 | 27 |
| Imatinib-D8 (IS) | 502.3 | 394.2 | 35 | 25 |
| Norimatinib-D8 (IS) | 488.3 | 394.2 | 35 | 27 |
Note: The product ion 394.2 represents the N-methylpiperazine fragment, which is common to both, but the precursor selection provides the specificity.
Chromatography (Gradient Elution)
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20% | Initial Hold |
| 0.50 | 20% | Load Sample |
| 2.50 | 90% | Elution of Analytes |
| 3.00 | 90% | Column Wash |
| 3.10 | 20% | Return to Initial |
| 4.00 | 20% | Re-equilibration |
Validation & Quality Control (Self-Validating Systems)
To ensure Trustworthiness and compliance with FDA M10 guidelines, the following criteria must be met:
Linearity & Range
-
Curve Fit: Weighted Linear Regression (
). -
Acceptance:
.[3] Back-calculated standards must be within (20% for LLOQ).
Matrix Effect Assessment
Imatinib is prone to suppression by phospholipids.
-
Test: Post-column infusion. Infuse drug solution constantly while injecting a blank plasma extract.
-
Observation: Look for dips in the baseline at the retention time of Imatinib. If suppression is >20%, consider switching from simple PPT to Phospholipid Removal Plates (e.g., Ostro or HybridSPE).
Carryover Check
Due to the high upper limit (5000 ng/mL), carryover is a risk.
-
Protocol: Always inject a Double Blank (solvent only) immediately after the highest standard (ULOQ).
-
Limit: Peak area in the blank must be
of the LLOQ area.
References
-
FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] [Link]
-
Miura, M., et al. (2011). Influence of CYP3A5 polymorphism on imatinib pharmacokinetics and clinical response in patients with chronic myeloid leukemia. Journal of Human Genetics. [Link]
-
Teng, Z., et al. (2012). Simultaneous determination of imatinib and its metabolite N-desmethyl imatinib in human plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B. [Link]
-
NCCN. (2023). NCCN Clinical Practice Guidelines in Oncology: Chronic Myeloid Leukemia. National Comprehensive Cancer Network. [Link]
Sources
Troubleshooting & Optimization
correcting matrix effects using Genfatinib-d3 internal standard
Welcome to the Genfatinib Bioanalysis Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Genfatinib-TKI (Tyrosine Kinase Inhibitor) and its deuterated internal standard, Genfatinib-d3, in quantitative LC-MS/MS assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development, validation, and sample analysis. Our guidance is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your bioanalytical data.
Disclaimer: As of February 2026, specific bioanalytical methods for Genfatinib and Genfatinib-d3 are not widely available in the public domain. The guidance provided herein is based on best practices for analogous small molecule TKIs and deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Genfatinib-d3 considered the "gold standard" for correcting matrix effects?
A1: A SIL-IS, such as Genfatinib-d3, is the preferred choice in quantitative mass spectrometry because it shares nearly identical physicochemical properties with the analyte, Genfatinib.[1] This structural similarity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source.[1] Consequently, any signal suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the internal standard to a similar degree.[2] By using the ratio of the analyte peak area to the internal standard peak area for quantification, variability introduced by the matrix effect is effectively normalized, leading to improved accuracy and precision in the analytical results.[3]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal). The primary culprits are often endogenous substances from the biological matrix, such as phospholipids, salts, and proteins, or exogenous substances like anticoagulants and dosing vehicles.[4] These interfering molecules can compete with the analyte for ionization in the electrospray droplet, alter the droplet's surface tension and evaporation, or co-precipitate with the analyte, thereby reducing the number of charged analyte molecules that reach the mass analyzer.[2]
Q3: During method validation, what are the regulatory expectations for assessing matrix effects?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the evaluation of matrix effects to ensure data reliability.[5][6] The core requirement is to demonstrate that the matrix does not interfere with the accuracy and precision of the assay. This is typically assessed by preparing samples at low and high concentrations in at least six different lots of the biological matrix from individual donors. The internal standard-normalized matrix factor is calculated for each lot, and the coefficient of variation (CV) of this factor across all lots should not exceed 15%. This ensures that inter-individual matrix variability will not compromise the analytical data.[7]
| Parameter | Acceptance Criterion | Regulatory Guidance |
| Matrix Factor (MF) | Calculated for each matrix lot | EMA, FDA |
| IS-Normalized MF | Calculated for each matrix lot | EMA, FDA |
| CV of IS-Normalized MF | ≤ 15% across a minimum of 6 lots | EMA, FDA |
Troubleshooting Guides
Problem 1: Inconsistent or Drifting Internal Standard (Genfatinib-d3) Peak Areas
You observe significant variability or a consistent drift (upward or downward) in the Genfatinib-d3 peak area across an analytical run.
While a SIL-IS is designed to track the analyte, its absolute response can still be a valuable diagnostic tool.[3] Inconsistent IS responses can indicate underlying issues with the sample preparation, chromatography, or the mass spectrometer itself. Ignoring these trends can mask more significant problems and compromise data integrity.
Caption: Troubleshooting workflow for inconsistent internal standard peak areas.
-
Analyze the Pattern: Plot the Genfatinib-d3 peak area versus injection number. A random pattern may suggest sample preparation inconsistencies, while a systematic drift points towards chromatographic or mass spectrometric issues.[8]
-
Evaluate Sample Preparation: Re-prepare a small set of QC samples, paying close attention to pipetting accuracy and ensuring complete and uniform solvent evaporation and reconstitution steps.
-
Assess Chromatographic Performance: Inject a system suitability standard (analyte and IS in neat solution) multiple times. A drifting retention time or deteriorating peak shape for the IS can indicate column degradation.
-
Inspect the Mass Spectrometer: Check for visible contamination around the ion source orifice. If a systematic drift is observed, it may be due to gradual coating of the ion optics. Follow the manufacturer's procedure for source cleaning.
-
Review Data from QC Samples: Examine the analyte/IS area ratios in your QC samples. If these ratios are consistent despite the IS area drift, it suggests the internal standard is effectively compensating for the variation. However, the root cause of the IS variability should still be investigated and addressed.[3]
Problem 2: Chromatographic Separation Between Genfatinib and Genfatinib-d3
You observe a slight, but noticeable, shift in retention time between Genfatinib and Genfatinib-d3.
This phenomenon, known as the "isotopic effect" or "chromatographic deuterium effect," can occur with deuterated internal standards.[9] The replacement of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's polarity and its interaction with the stationary phase, often resulting in the deuterated compound eluting slightly earlier in reverse-phase chromatography.[9][10] While often minor, this separation can become problematic if it leads to differential matrix effects, where the analyte and IS elute into regions with different levels of ion suppression or enhancement.[9]
Caption: Decision workflow for addressing chromatographic shifts between analyte and IS.
-
Quantify the Impact: First, determine if the shift is negatively impacting your data. Analyze QC samples and assess the accuracy and precision. If the results are within acceptance criteria, the effect may be negligible.
-
Map the Matrix Effect: Perform a post-column infusion experiment. Infuse a constant flow of Genfatinib and Genfatinib-d3 solution into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal will reveal the retention time regions where ion suppression occurs.
-
Align Elution with a Stable Region: If the analyte and IS are eluting on the edge of or in different regions of ion suppression, adjust the chromatography.
-
Modify the Gradient: A shallower gradient can sometimes improve co-elution.
-
Change the Stationary Phase: Consider a column with a different chemistry (e.g., PFP instead of C18) that may have different interactions with the deuterated and non-deuterated forms.[9]
-
-
Re-validate: After any changes to the chromatographic method, a partial re-validation is necessary to confirm that the method still meets all acceptance criteria.
Problem 3: Isotopic Crosstalk or Interference
You detect a signal in the Genfatinib MRM channel when injecting a high concentration of Genfatinib-d3, or vice-versa.
Isotopic crosstalk occurs when the isotopic distribution of one compound contributes to the signal of another.[11] This can happen in two primary ways:
-
Analyte to IS: The natural isotopic abundance of elements (like ¹³C) in Genfatinib can result in a small population of molecules with a mass that is close to Genfatinib-d3, causing interference.[11]
-
IS to Analyte: The Genfatinib-d3 internal standard may contain a small percentage of the non-deuterated Genfatinib as an impurity.[12]
This interference can lead to inaccuracies, especially at the lower limit of quantitation (LLOQ) where the contribution from the crosstalk can be significant relative to the analyte's true signal.[12]
According to FDA and EMA guidelines, the interference in the analyte channel from a blank sample spiked only with the internal standard should be ≤ 20% of the LLOQ response. The interference in the IS channel from a high concentration standard of the analyte should be ≤ 5% of the IS response.[12]
-
Prepare Solutions:
-
LLOQ Sample: Prepare a sample containing Genfatinib at the LLOQ concentration and Genfatinib-d3 at its working concentration.
-
Zero Blank + IS: Prepare a blank matrix sample spiked only with Genfatinib-d3 at its working concentration.
-
ULOQ Sample: Prepare a sample containing Genfatinib at the upper limit of quantitation (ULOQ) and Genfatinib-d3 at its working concentration.
-
-
Injection and Analysis:
-
Inject the Zero Blank + IS sample and measure the peak area in the Genfatinib MRM channel.
-
Inject the LLOQ sample and measure the peak area in the Genfatinib MRM channel.
-
Inject the ULOQ sample and measure the peak area in the Genfatinib-d3 MRM channel.
-
Inject a blank matrix sample with IS and measure the peak area in the Genfatinib-d3 channel.
-
-
Calculations:
-
% Interference (IS on Analyte): (Area in Analyte Channel from Zero Blank + IS / Area in Analyte Channel from LLOQ) * 100
-
% Interference (Analyte on IS): (Area in IS Channel from ULOQ / Area in IS Channel from Blank + IS) * 100
-
-
Select a Different MRM Transition: If possible, choose a product ion for Genfatinib that is not present in the fragmentation spectrum of Genfatinib-d3.
-
Increase Mass Difference: While Genfatinib-d3 is specified, for future analytes, selecting a SIL-IS with a larger mass difference (e.g., +4 or +5 Da) can minimize isotopic overlap.[11]
-
Source a Higher Purity IS: If the issue is contamination of the IS with the analyte, obtain a new lot of Genfatinib-d3 with higher isotopic purity.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. [Link]
-
Kowalczuk, D., & Kucinska, K. (2024). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]
-
Alves, G., & Fortuna, A. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64. [Link]
-
Taylor, P. J. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(9), 1687-1690. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. [Link]
-
Morin, L. P., Mess, J. N., Furtado, M., & Garofolo, F. (2011). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Bioanalysis, 3(3), 275-283. [Link]
-
Koulman, A., & Prentice, R. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 9(8), 165. [Link]
-
Nishiumi, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: AAPS conference report. The AAPS Journal, 9(1), E30-E42. [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 441-452. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Chromacim. (2014). Optimizing LC–MS and LC–MS–MS Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Deuterium Isotope Effect in Imatinib HPLC Analysis: A Technical Support Guide
For Immediate Release to the Scientific Community
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of the deuterium isotope effect on the HPLC retention time of Imatinib. As Senior Application Scientists, we have designed this resource to be a practical, scientifically-grounded tool to enhance the accuracy and robustness of your chromatographic analyses.
Understanding the Challenge: The Deuterium Isotope Effect
When a hydrogen atom in a molecule is replaced by its heavier isotope, deuterium, subtle but significant changes in its physicochemical properties can occur.[1] This phenomenon, known as the deuterium isotope effect, can manifest as a shift in retention time during HPLC analysis.[2] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is a critical consideration when using a deuterated internal standard, such as Imatinib-d4, for the quantification of Imatinib.[5] A significant retention time difference can lead to differential matrix effects and compromise the accuracy of the assay.[6]
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated Imatinib internal standard have a different retention time than Imatinib?
A1: This is a classic manifestation of the deuterium isotope effect in reversed-phase HPLC. The primary reason lies in the subtle differences in molecular interactions between the analyte and the stationary phase. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[7][8] This can lead to a decrease in the molecule's overall hydrophobicity.[9] In reversed-phase chromatography, where retention is driven by hydrophobic interactions with the stationary phase, the less hydrophobic deuterated Imatinib will have a weaker interaction and therefore elute slightly earlier than the non-deuterated Imatinib.[10][11]
The magnitude of this retention time shift is influenced by several factors, including:
-
Number and position of deuterium atoms: A greater number of deuterium substitutions generally leads to a larger retention time shift.[2][3]
-
Chromatographic conditions: Mobile phase composition, pH, and temperature can all modulate the extent of the isotope effect.
Q2: Is a small retention time difference between Imatinib and its deuterated internal standard acceptable?
A2: A small, consistent, and well-resolved separation is often acceptable and, in some cases, unavoidable. However, the key concern is the potential for differential matrix effects.[6] If the two compounds elute at significantly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification. Therefore, it is crucial to minimize the retention time difference as much as possible and to validate the method thoroughly to ensure that the internal standard accurately corrects for any variability.
Q3: My retention time shift is significant. How can I reduce it?
A3: Several strategies can be employed to minimize the chromatographic isotope effect. These adjustments aim to alter the selectivity of the chromatographic system to reduce the differential interaction between the deuterated and non-deuterated analytes.
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity. Methanol is a more polar solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase, potentially reducing the isotope effect.[3]
-
pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of Imatinib, which has multiple pKa values.[12] This can influence its interaction with the stationary phase and potentially minimize the retention time difference.
-
-
Stationary Phase Selection:
-
Consider using a column with a different stationary phase chemistry. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) phase may offer different pi-pi or dipole-dipole interactions that can help to co-elute the deuterated and non-deuterated forms.[3]
-
-
Temperature Adjustment:
-
Lowering the column temperature can sometimes increase retention and improve resolution, but it may also accentuate the isotope effect. Conversely, increasing the temperature can decrease retention and may reduce the separation between the two compounds. Experimentation is key to finding the optimal temperature.
-
Troubleshooting Guide: Resolving Significant Retention Time Shifts
If you are experiencing a problematic separation between Imatinib and its deuterated internal standard, follow this systematic troubleshooting guide.
Initial Assessment
-
Confirm the Identity and Purity of Standards: Ensure that the observed peaks correspond to Imatinib and its deuterated internal standard and that both are of high purity.
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard system suitability test. Check for consistent pressure, flow rate, and detector response.
Systematic Troubleshooting Workflow
The following workflow provides a structured approach to diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting the deuterium isotope effect.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol aims to systematically evaluate the effect of different organic modifiers and pH on the separation of Imatinib and its deuterated internal standard.
Materials:
-
Imatinib and Imatinib-d4 standards
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, ammonium acetate, or other suitable buffer components
-
Your current analytical column (e.g., C18)
Procedure:
-
Baseline Injection: Inject a mixture of Imatinib and Imatinib-d4 using your current method to establish a baseline retention time difference (ΔRT).
-
Organic Modifier Screen:
-
Prepare a mobile phase with methanol at the same percentage as your current acetonitrile mobile phase.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the standard mixture and record the new ΔRT.
-
-
pH Screen (if applicable):
-
Prepare your aqueous mobile phase at three different pH values around the pKa of Imatinib (e.g., pH 3.0, 4.5, and 6.0), ensuring the pH is compatible with your column.
-
For each pH, equilibrate the column and inject the standard mixture.
-
Record the ΔRT at each pH.
-
-
Data Analysis: Compare the ΔRT values obtained under each condition to identify the mobile phase that provides the minimal separation.
| Mobile Phase Condition | Imatinib RT (min) | Imatinib-d4 RT (min) | ΔRT (min) |
| Current Method (e.g., ACN) | 5.25 | 5.15 | 0.10 |
| Methanol | 6.10 | 6.05 | 0.05 |
| ACN, pH 3.0 | 4.80 | 4.72 | 0.08 |
| ACN, pH 4.5 | 5.30 | 5.21 | 0.09 |
Table 1: Example data from mobile phase optimization.
Protocol 2: Stationary Phase Screening
This protocol is for evaluating alternative column chemistries to achieve co-elution.
Materials:
-
Imatinib and Imatinib-d4 standards
-
Optimized mobile phase from Protocol 1
-
Alternative analytical columns (e.g., Phenyl-Hexyl, PFP, Cyano)
Procedure:
-
Install Alternative Column: Replace your current column with one of the alternative stationary phases.
-
Equilibrate: Equilibrate the new column with the optimized mobile phase.
-
Injection: Inject the standard mixture of Imatinib and Imatinib-d4.
-
Record ΔRT: Measure and record the retention times and the ΔRT.
-
Repeat: Repeat steps 1-4 for each alternative column.
-
Comparison: Compare the ΔRT values across all tested columns to find the one that offers the best co-elution.
Caption: Decision tree for stationary phase screening.
By systematically applying these troubleshooting steps and understanding the underlying principles of the deuterium isotope effect, you can effectively resolve retention time shifts and ensure the development of a robust and accurate HPLC method for Imatinib analysis.
References
-
Brocks, D. R. (2005). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Biomedical Chromatography, 19(5), 389-397. Available at: [Link]
-
Dodds, J. N., Hsieh, Y., & Korfmacher, W. A. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 384-390. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]
-
Mutlib, A. E. (2008). Application of stable isotopes in DMPK and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 879-892. Available at: [Link]
-
Singh, R., & Sharma, P. (2015). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurities and their degradation products in Imatinib tablets. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4743. Available at: [Link]
-
Toulouse, A., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Biochemistry, 47(6), 421-423. Available at: [Link]
-
Uchiyama, N., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Pharmaceuticals, 15(10), 1242. Available at: [Link]
-
Yoshida, H., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 95(16), 6524-6531. Available at: [Link]
Sources
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Guide: Troubleshooting Low Signal Intensity for Genfatinib-d3 (Gefitinib-d3)
Introduction & Scope
User Note: While "Genfatinib" appears in some vendor catalogs, it is chemically synonymous or structurally analogous to Gefitinib (Iressa), a quinazoline-based EGFR inhibitor. This guide applies the physicochemical principles of the Quinazoline TKI class (pKa ~5.4/7.2, LogP ~3.2) to troubleshoot the deuterated internal standard (IS), referred to here as Genfatinib-d3 .
Low signal intensity for an internal standard (IS) like Genfatinib-d3 compromises the accuracy of quantitation, particularly in LC-MS/MS bioanalysis where the IS must compensate for matrix effects and recovery loss. This guide uses a Tiered Diagnostic Approach to isolate the root cause: Instrument, Chemistry, or Method.
Tier 1: Instrument & Source Diagnostics (The "Neat" Solution)
Context: Before blaming the biology, we must validate the physics. If the signal is low in a neat solvent standard (unextracted), the issue is the Mass Spectrometer or the infusion solution.
Q1: My neat standard (100 ng/mL in 50:50 MeOH:Water) has <1e4 cps intensity. Is my source voltage incorrect?
Diagnosis: It is likely not just voltage, but pH-dependent ionization . Quinazolines rely on protonation of the quinazoline nitrogen for positive mode ESI (Electrospray Ionization).
Troubleshooting Protocol:
-
Check Mobile Phase pH: Ensure your infusion solvent contains 0.1% Formic Acid . Neutral solvents will fail to protonate the molecule efficiently, leading to a massive signal drop [1].
-
Verify MRM Transitions: Ensure you are not monitoring a "cross-talk" channel.
-
Parent: m/z ~450.1 (Genfatinib-d3)
-
Daughter: m/z ~131.1 (Common Quinazoline fragment)
-
Action: Perform a Product Ion Scan to confirm the most abundant fragment. Deuterium labeling can sometimes alter fragmentation patterns compared to the analyte.
-
Q2: The signal is unstable (RSD > 15%). Is the nebulizer clogged?
Diagnosis: Instability often indicates a Spray Stability issue rather than a clog, often caused by high aqueous content in the source at high flow rates.
Corrective Action:
-
Temperature: Increase Source Temperature (TEM) to 500°C+ if using high aqueous flow (>0.4 mL/min) to ensure desolvation.
-
Grounding: Check the ESI needle position.[1] If it is too close to the curtain plate, arcing may occur, causing signal dropouts.
Tier 2: Matrix Effects & Sample Preparation (The "Biology")
Context: If the neat standard works but the extracted sample fails, the issue is Ion Suppression or Recovery .
Q3: My recovery is <40% in plasma samples. Is the drug binding to the protein precipitate?
Diagnosis: Quinazolines are highly lipophilic and can suffer from Non-Specific Binding (NSB) to plasticware or poor solubility in the reconstitution solvent.
Step-by-Step Recovery Optimization:
-
Container Choice: Do NOT use standard polypropylene tubes for low-concentration storage. Use Low-Binding Plates or silanized glass.
-
Solubility Check:
-
Issue: Reconstituting a dried extract in 100% aqueous mobile phase leads to precipitation.
-
Fix: Reconstitute in 30-50% Organic (Acetonitrile/Methanol). The IS must be fully solubilized before injection.
-
Q4: I see a huge dip in the baseline exactly where the IS elutes. What is happening?
Diagnosis: This is classic Phospholipid Ion Suppression . Phospholipids (m/z 184, 496, 524) co-elute and compete for charge on the ESI droplet surface, "suppressing" the ionization of your IS [2].
Visualizing the Mechanism: The diagram below illustrates how matrix components (phospholipids) crowd the droplet surface, preventing Genfatinib-d3 from entering the gas phase.
Corrective Action:
-
Monitor Phospholipids: Add a transition for m/z 184 -> 184 (Phosphatidylcholine head group) to your method.
-
Chromatographic Separation: Adjust the gradient to elute phospholipids after the analyte.
-
Switch Extraction: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove lipids.
Tier 3: Chromatographic & Isotopic Issues (The "Method")
Context: Deuterium is heavier than Hydrogen, affecting vibrational energy and lipophilicity. This causes Retention Time (RT) Shifts .
Q5: The IS peak is split or eluting earlier than the analyte. Is this normal?
Diagnosis: Yes. This is the Deuterium Isotope Effect . C-D bonds are shorter and more stable than C-H bonds, making the deuterated molecule slightly less lipophilic. In Reverse Phase LC, Genfatinib-d3 will elute slightly earlier than Genfatinib [3].
The Risk: If your MRM detection window is too narrow, or if the IS elutes into a suppression zone (see Q4) that the analyte avoids, quantitation fails.
Troubleshooting Table: Isotope Effects
| Symptom | Probable Cause | Corrective Action |
| RT Shift > 0.2 min | High number of Deuteriums (d3 is usually safe, d8+ shifts more). | Widen MRM acquisition windows. |
| Signal Drop vs. Analyte | IS eluting in "void volume" suppression zone. | Reduce organic start % to increase retention (k'). |
| Cross-Talk | Mass difference is too small; isotopic envelope overlap. | Ensure at least +3 Da separation (d3 is minimal acceptable). |
Q6: My IS signal decreases over time in the autosampler. Is it unstable?
Diagnosis: Deuterium Exchange (Back-Exchange). If the deuterium labels are on exchangeable positions (e.g., -NH, -OH) rather than the carbon backbone, they will swap with Hydrogen in the mobile phase, causing the mass to shift back to M+2 or M+1.
Validation Step: Check the structure of your specific "Genfatinib-d3" lot. Ensure the deuteriums are on the methoxy groups or the aromatic ring , not on the amine nitrogen.
Summary Diagnostic Workflow
Use this logic tree to systematically identify the failure point.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in LC-MS/MS. Journal of Mass Spectrometry, 42(9), 1231-1237. Link
Sources
minimizing ion suppression in Genfatinib-d3 plasma assays
A Guide to Minimizing Ion Suppression for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Genfatinib-d3 plasma assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of bioanalysis and achieve robust, reliable, and accurate results in your research. As your dedicated Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions during your experiments.
I. Understanding the Challenge: Ion Suppression in LC-MS/MS Bioanalysis
Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, leading to reduced analyte signal intensity and compromising the accuracy and sensitivity of the assay.[1][2] This phenomenon occurs when co-eluting matrix components from the biological sample, such as phospholipids, salts, and proteins, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for my Genfatinib-d3 plasma assay?
A: Ion suppression is a type of matrix effect where endogenous components in your plasma sample co-elute with Genfatinib and its internal standard, Genfatinib-d3, and compete for ionization in the MS source.[3] This competition reduces the efficiency with which Genfatinib and Genfatinib-d3 are converted into gas-phase ions, leading to a suppressed signal. This can result in:
-
Inaccurate quantification: If the suppression effect is variable between your calibration standards and your unknown samples, your calculated concentrations will be erroneous.
-
Poor sensitivity: A suppressed signal can make it difficult to detect and quantify low levels of Genfatinib, impacting the lower limit of quantification (LLOQ).
-
Lack of reproducibility: Inconsistent ion suppression across a batch of samples can lead to poor precision and unreliable results.
Given that Genfatinib is reported to be highly protein-bound (approximately 97%) in human plasma, primarily to human serum albumin (HSA) and alpha1-acid glycoprotein (AAG), effective sample preparation to remove these proteins is critical to minimizing ion suppression.[4][5]
Q2: How do I know if my assay is suffering from ion suppression?
A: You can assess ion suppression using a post-column infusion experiment. In this setup, a constant flow of Genfatinib solution is introduced into the LC eluent after the analytical column but before the MS source. A blank plasma extract is then injected. Any dip in the constant baseline signal of Genfatinib indicates the elution of interfering components from the plasma matrix that are causing ion suppression.
Q3: My Genfatinib-d3 (internal standard) signal is also suppressed. Is this a problem?
A: Not necessarily, and in fact, it's expected. The primary purpose of a stable isotope-labeled internal standard (SIL-IS) like Genfatinib-d3 is to mimic the behavior of the analyte (Genfatinib) during sample preparation and analysis.[6][7][8] If both Genfatinib and Genfatinib-d3 are co-eluting and experiencing the same degree of ion suppression, the ratio of their peak areas should remain constant, leading to accurate quantification.[9] However, significant or variable suppression of the IS can still be problematic and may indicate a need for improved sample cleanup or chromatographic separation.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Low signal intensity for both Genfatinib and Genfatinib-d3, even at higher concentrations.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Significant Ion Suppression | 1. Improve Sample Preparation: The goal is to remove as many matrix components as possible before analysis. Consider switching to a more rigorous sample preparation technique (see Section IV for a comparison). For instance, if you are using protein precipitation, which can be a "dirtier" method, transitioning to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.[2] 2. Optimize Chromatography: Increase the chromatographic resolution to separate Genfatinib and Genfatinib-d3 from the interfering matrix components. This can be achieved by using a longer column, a smaller particle size column (e.g., UPLC), or by modifying the gradient elution profile to better resolve the analytes from the early-eluting salts and late-eluting phospholipids.[10] |
| Inefficient Ionization | 1. Adjust MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and heater), and temperature, to ensure efficient desolvation and ionization of Genfatinib. 2. Mobile Phase Modification: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For Genfatinib, which has two basic functional groups (pKa 5.28, 7.17), a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.[11][12] |
Problem 2: High variability in the Genfatinib/Genfatinib-d3 peak area ratio across replicates.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure that all steps of your sample preparation are performed consistently for all samples, including standards, QCs, and unknowns. This includes vortexing times, centrifugation speeds and times, and precise pipetting. 2. Internal Standard Addition: The internal standard, Genfatinib-d3, should be added early in the sample preparation process to account for variability in extraction recovery.[13] Ensure the IS is fully equilibrated with the plasma sample before proceeding with extraction. |
| Differential Ion Suppression | 1. Evaluate Matrix Effects: The ion suppression may not be uniform across all your samples, especially if you are analyzing samples from different individuals or patient populations. A thorough validation of matrix effects using plasma from multiple sources is recommended as per regulatory guidelines. 2. Chromatographic Separation: As mentioned previously, improving the separation of Genfatinib from co-eluting interferences is key to minimizing differential suppression. |
IV. Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for common sample preparation techniques. The choice of method will depend on the required sensitivity, throughput, and the complexity of your study.
A. Comparative Overview of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Can result in a "dirtier" extract with significant remaining matrix components, potentially leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | Genfatinib is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility. | Provides a cleaner extract than PPT. | Can be more time-consuming and may have lower recovery if partitioning is not optimal.[14] |
| Solid-Phase Extraction (SPE) | Genfatinib is selectively adsorbed onto a solid sorbent, while interfering components are washed away. Genfatinib is then eluted with a different solvent. | Provides the cleanest extract, significantly reducing ion suppression.[2] | More complex, time-consuming, and expensive than PPT and LLE. |
B. Detailed Step-by-Step Protocols
-
Rationale: This is a rapid method for removing the bulk of proteins. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, like Genfatinib, in solution.
Steps:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Genfatinib-d3 internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Inject the supernatant onto the LC-MS/MS system.
-
Rationale: LLE offers a cleaner sample by separating the analyte into an organic phase, leaving polar interferences in the aqueous phase. The choice of extraction solvent is critical and should be based on the physicochemical properties of Genfatinib.
Steps:
-
To 100 µL of plasma sample in a glass tube, add 20 µL of Genfatinib-d3 internal standard working solution. Vortex briefly.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate Genfatinib and increase its solubility in the organic solvent.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the supernatant onto the LC-MS/MS system.
-
Rationale: SPE provides the most effective cleanup by utilizing specific chemical interactions between the analyte and the sorbent material. A reversed-phase (C18) sorbent is a good starting point for a relatively non-polar molecule like Genfatinib.
Steps:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: To 100 µL of plasma, add 20 µL of Genfatinib-d3 IS and 200 µL of 4% phosphoric acid in water (to ensure Genfatinib is protonated and will retain on the C18 sorbent). Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Genfatinib and Genfatinib-d3 with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.
V. Visualization of Workflows and Logic
A. Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression in Genfatinib-d3 plasma assays.
B. Sample Preparation Decision Tree
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
VI. References
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved February 5, 2026, from [Link]
-
Ashley, D. L. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Retrieved February 5, 2026, from [Link]
-
Couchman, L. (2021, October 26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PubMed. Retrieved February 5, 2026, from [Link]
-
de Vries, R. (2022, February 15). A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. MDPI. Retrieved February 5, 2026, from [Link]
-
Herbranson, R. (2020, March 4). Development and validation of bioanalytical methods to support investigations of AZD9496 in the clinic. PubMed. Retrieved February 5, 2026, from [Link]
-
Jogeswara Rao, P. (2024, January 30). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 5, 2026, from [Link]
-
Li, W. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Retrieved February 5, 2026, from [Link]
-
Licea-Perez, H. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Retrieved February 5, 2026, from [Link]
-
Liu, A. (n.d.). Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients. PubMed. Retrieved February 5, 2026, from [Link]
-
Malm, M. (n.d.). Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. PubMed. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry: Ion Suppression. (n.d.). LCGC International, 23(3). Retrieved February 5, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved February 5, 2026, from [Link]
-
Matuszewski, B. K. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved February 5, 2026, from [Link]
-
Patel, P. N. (2020, July 1). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LENVATINIB BY RP-HPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 5, 2026, from [Link]
-
Pavan Kumar, T. (2025, August 10). (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ENTRECTINIB IN RAT PLASMA BY LIQUID CHROMATOGRAPHY–TANDEM MASS SPECTROMETRY. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Polin, J. (n.d.). An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. PubMed. Retrieved February 5, 2026, from [Link]
-
Savale, S. K. (2018, October 9). (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF GEFITINIB IN TISSUE SAMPLES (BRAIN HOMOGENATE) BY USING RP-HPLC. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Sleno, L. (2023, August 7). (PDF) Physicochemical Properties of Epidermal Growth Factor Receptor Inhibitors and Development of a Nanoliposomal Formulation of Gefitinib. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Sun, H. (n.d.). Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PubMed. Retrieved February 5, 2026, from [Link]
-
Sun, H. (n.d.). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PMC. Retrieved February 5, 2026, from [Link]
-
The physicochemical properties of geraniin, a potential antihyperglycemic agent. (2015, April 8). PubMed. Retrieved February 5, 2026, from [Link]
-
van de Merbel, N. (n.d.). Effect of Plasma Protein Binding on the Pharmacokinetics of Erdafitinib: Results of an Integrated Cross-Study Analysis. PubMed. Retrieved February 5, 2026, from [Link]
-
van de Merbel, N. (n.d.). Effect of Plasma Protein Binding on the Pharmacokinetics of Erdafitinib: Results of an Integrated Cross‐Study Analysis. Request PDF. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Plasma protein binding. Retrieved February 5, 2026, from [Link]
-
Xu, R. (n.d.). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. NIH. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021, January 7). plasma protein binding & the free drug hypothesis. Retrieved February 5, 2026, from [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 9. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Genfatinib-d3 (Imatinib-d3) Peak Shape
Technical Abstract & Compound Identity
Clarification: Genfatinib is a trade name for Imatinib .[1] This guide addresses the chromatographic behavior of Genfatinib-d3 (Imatinib-d3) , a deuterated internal standard used in DMPK and bioanalytical assays.[1]
The Challenge: Genfatinib-d3 is a basic tyrosine kinase inhibitor (pKa ~8.1, ~3.7).[1] On standard C18 columns, it exhibits severe peak tailing due to secondary interactions between its positively charged piperazine/pyridine nitrogens and residual silanols on the silica surface. This guide provides mechanistic solutions to linearize the adsorption isotherm and restore Gaussian peak symmetry.
Troubleshooting Guides & FAQs
Category A: Peak Tailing & Asymmetry [2][3][4]
Q1: My Genfatinib-d3 peak has a tailing factor (
The Fix:
-
Increase Ionic Strength: Add 5–10 mM Ammonium Formate to your mobile phase. The ammonium ions (
) flood the system and compete for the silanol sites, effectively blocking the drug from interacting with them. -
Switch to High pH (If Column Permits): Use 10 mM Ammonium Bicarbonate (pH 10) . At this pH, Genfatinib-d3 is deprotonated (neutral), eliminating the electrostatic interaction entirely.[1] Warning: Ensure your C18 column is rated for pH > 9 (e.g., Hybrid Particle Technology).[1]
Q2: I added ammonium formate, but the peak is still slightly broad. What else can I do? Diagnosis: The column carbon load or surface area may be insufficient, or the "end-capping" technology is older. The Fix: Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded C18 column.[1] These columns have a slight positive charge on the surface that electrostatically repels the positively charged Genfatinib molecule, preventing it from reaching the silanols. This often yields the sharpest peaks for basic drugs.
Category B: Peak Fronting & Distortion [4]
Q3: The peak looks like a "shark fin" (fronting). I am dissolving my standard in pure Methanol. Diagnosis: This is the Strong Solvent Effect . Methanol is a strong eluent for C18. When you inject a sample dissolved in 100% MeOH, the plug of solvent travels down the column faster than the mobile phase. The analyte molecules at the front of the plug travel faster than those at the back (which are mixing with the weaker mobile phase), causing the peak to lean forward.
The Fix:
-
Match the Diluent: Dissolve your sample in a solvent composition that matches your starting mobile phase gradient (e.g., 90% Water / 10% Acetonitrile).
-
Reduce Injection Volume: If you must use MeOH for solubility, reduce the injection volume to < 5 µL to allow instantaneous dilution on-column.[1]
Experimental Optimization Protocol
Objective: Systematically select the optimal mobile phase to minimize Genfatinib-d3 tailing.
Reagents Required:
-
MP A1: Water + 0.1% Formic Acid (Low pH, Low Ionic Strength)[1]
-
MP A2: 10 mM Ammonium Formate (pH ~3.7, High Ionic Strength)
-
MP A3: 10 mM Ammonium Bicarbonate (pH 10, High pH - Requires Hybrid Column)
-
MP B: Acetonitrile (LC-MS Grade)[1]
Step-by-Step Workflow:
-
Baseline Run (The Control):
-
Ionic Strength Test:
-
Switch to MP A2 (Ammonium Formate).[1]
-
Run the same gradient.
-
Expectation:
should improve to ~1.2–1.4 due to silanol masking.
-
-
High pH Test (The "Nuclear" Option):
-
Only if using a High-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH).[1]
-
Switch to MP A3 .
-
Expectation:
often improves to < 1.1 as the analyte becomes neutral.
-
Data Summary: Expected Impact of Mobile Phase Modifiers
| Parameter | 0.1% Formic Acid | 10mM Amm.[1] Formate | 10mM Amm. Bicarbonate (pH 10) |
| pH State | Acidic (~2.[1]7) | Acidic (~3.[1][5]8) | Basic (~10.[1][2]0) |
| Analyte Charge | Positive (+) | Positive (+) | Neutral (0) |
| Silanol State | Mostly Neutral | Mostly Neutral | Ionized (-) |
| Tailing Factor | Poor (> 1.8) | Good (< 1.4) | Excellent (< 1.2) |
| MS Sensitivity | High | Moderate (Signal Suppression) | High (Negative Mode preferred) |
Visual Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing peak shape issues.
Caption: Decision tree for diagnosing and resolving Genfatinib-d3 peak shape irregularities based on symmetry analysis.
References
-
Waters Corporation. Controlling Selectivity and Peak Shape for Basic Compounds. Retrieved from [Link]
-
Shimadzu. Troubleshooting HPLC: Peak Shape Problems. Retrieved from [Link]
-
Restek. LC Troubleshooting: All of My Peaks Are Tailing!. Retrieved from [Link]
Sources
Navigating the Stability of Genfatinib-d3: A Technical Guide to Preventing Deuterium Exchange
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Genfatinib-d3. This guide is designed to provide you, our scientific colleagues, with in-depth insights and practical solutions for maintaining the isotopic integrity of Genfatinib-d3 in your experimental workflows. As Senior Application Scientists, we understand the critical importance of stable isotopic labeling for the accuracy and reproducibility of your research. This resource, presented in a comprehensive question-and-answer format, addresses the specific challenges you may encounter with deuterium exchange and offers field-proven strategies to ensure the reliability of your data.
Understanding the Landscape: The Chemistry of Genfatinib-d3 and Deuterium Exchange
Genfatinib-d3 is the deuterated analogue of Genfatinib (also known as Imatinib), a tyrosine kinase inhibitor. In this isotopologue, three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced with deuterium atoms (-CD3). This labeling is crucial for its use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] The stability of these carbon-deuterium (C-D) bonds is paramount for accurate analytical results.
Deuterium exchange is a chemical reaction where a deuterium atom is swapped with a hydrogen atom from the surrounding environment, such as from a solvent.[2] This process, also known as H/D or D/H back-exchange, can be catalyzed by acidic or basic conditions and is more likely to occur with hydrogens attached to heteroatoms (like oxygen or nitrogen). While C-D bonds are generally more stable than C-H bonds, understanding the factors that can promote exchange is key to preventing it.[3]
Frequently Asked Questions & Troubleshooting
Q1: How stable is the trideuteriomethyl (-CD3) group on the piperazine ring of Genfatinib-d3?
The trideuteriomethyl group attached to the nitrogen of the piperazine ring in Genfatinib-d3 is generally stable under typical analytical conditions. The introduction of a deuterated methyl group (CD3) is a common and robust strategy in drug development due to its high stability and minimal deuterium loss.[] The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which contributes to its stability. However, extreme pH conditions and prolonged exposure to protic solvents can potentially facilitate slow back-exchange.
A study on the stability of the parent compound, Imatinib, showed that it is relatively stable under acidic (pH 4) and alkaline (pH 10) conditions but exhibits significant degradation at neutral pH. While this study focused on the degradation of the entire molecule and not specifically on deuterium exchange, it provides valuable context for the overall chemical stability of the Genfatinib scaffold.
Q2: What are the primary factors that could induce deuterium exchange in my Genfatinib-d3 solutions?
The primary factors that can influence the stability of the deuterium label are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze deuterium exchange. It is crucial to maintain the pH of your solutions within a range that ensures the stability of the C-D bond.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can participate in exchange reactions. While some level of protic solvent is often necessary for solubility and in mobile phases, prolonged storage in these solvents, especially at elevated temperatures, should be avoided. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of stock solutions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange. Therefore, it is recommended to store Genfatinib-d3 solutions at low temperatures.
-
Light Exposure: While less likely to directly cause deuterium exchange, light can contribute to the overall degradation of the molecule, which might create reactive species that could indirectly affect the label's stability.
Q3: I suspect I might be losing the deuterium label from my Genfatinib-d3 internal standard. How can I confirm this?
Detecting deuterium exchange requires sensitive analytical techniques that can differentiate between the deuterated and non-deuterated forms of the molecule. The two primary methods for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool to monitor the isotopic distribution of your Genfatinib-d3 standard. A loss of deuterium will result in a shift in the mass-to-charge ratio (m/z) of the molecule. By comparing the mass spectrum of a fresh standard to one that has been stored or used in experiments, you can detect the appearance of ions corresponding to Genfatinib-d2, -d1, or the fully protiated Genfatinib.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to assess the isotopic purity of Genfatinib-d3.
-
In ¹H NMR, the absence or significant reduction of the signal corresponding to the N-methyl protons would indicate high deuterium incorporation. The appearance or increase of this signal over time would suggest back-exchange.
-
²H NMR directly detects the deuterium signal. A decrease in the integral of the -CD3 signal relative to an internal standard would indicate deuterium loss. Quantitative ²H NMR is a specialized technique that can provide precise measurements of deuterium content at specific sites.[5]
-
Technical Protocols and Best Practices
To ensure the integrity of your Genfatinib-d3 solutions, we recommend adhering to the following protocols for storage, handling, and analysis.
Recommended Storage and Handling Procedures
Proper storage and handling are the first line of defense against deuterium exchange.
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solutions | High-purity, anhydrous aprotic solvents such as acetonitrile or DMSO. | Minimizes the presence of protons that can participate in exchange reactions. |
| Storage Temperature | Store stock solutions at -20°C or below. | Low temperatures significantly reduce the rate of potential exchange reactions.[6] |
| Storage Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can introduce protons.[3] |
| Light Conditions | Protect from light by using amber vials or storing in the dark. | Minimizes potential photodegradation of the molecule. |
| Working Solutions | Prepare fresh working solutions in your experimental buffer or mobile phase. Avoid long-term storage of diluted solutions in aqueous or protic solvents. | Minimizes the time the deuterated standard is exposed to potentially compromising conditions. |
| Handling | Use dry glassware and syringes. Avoid introducing moisture into the stock solutions.[7] | Prevents contamination with water, a source of protons. |
Protocol for Monitoring Deuterium Exchange using LC-MS
This protocol outlines a method to assess the isotopic stability of Genfatinib-d3 over time.
Objective: To quantify the percentage of deuterium loss from Genfatinib-d3 under specific storage conditions.
Materials:
-
Genfatinib-d3 stock solution (freshly prepared)
-
Genfatinib (non-deuterated) reference standard
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare Initial Sample (T=0):
-
Dilute the freshly prepared Genfatinib-d3 stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.
-
Inject the sample into the LC-MS system and acquire the full scan mass spectrum in positive ion mode.
-
-
Incubate Samples:
-
Aliquot the Genfatinib-d3 stock solution into separate vials for each time point and condition to be tested (e.g., room temperature in aqueous solution, 4°C in mobile phase).
-
-
Analyze at Subsequent Time Points (T=x):
-
At each designated time point (e.g., 24h, 48h, 1 week), prepare a sample from the incubated aliquot in the same manner as the T=0 sample.
-
Acquire the full scan mass spectrum under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to Genfatinib-d3, -d2, -d1, and the non-deuterated Genfatinib.
-
Calculate the peak areas for each isotopic species at each time point.
-
Determine the percentage of deuterium loss by comparing the relative abundance of the lower mass isotopologues to the total ion count of all Genfatinib-related species.
-
Workflow for Monitoring Deuterium Exchange
Sources
Genfatinib-d3 Autosampler Carryover: Technical Support Center
This technical support guide provides in-depth troubleshooting protocols and preventative strategies for researchers, scientists, and drug development professionals encountering carryover issues with Genfatinib-d3 in autosampler systems. The information herein is grounded in established analytical principles and field-proven experience to ensure scientific integrity and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Genfatinib-d3 carryover.
Q1: What is Genfatinib-d3 and why is carryover a concern?
A: Genfatinib, also known as Gefitinib, is a tyrosine kinase inhibitor used in cancer therapy.[1] Its chemical structure includes a quinazoline core with several functional groups that can contribute to its adsorption onto surfaces.[1] Genfatinib-d3 is a deuterated form of Genfatinib, commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to improve accuracy and precision.[2]
Carryover is the appearance of a small peak of Genfatinib-d3 in a blank injection that follows a high-concentration sample.[3][4] This phenomenon can lead to inaccurate quantification of the target analyte, especially at the lower limit of quantitation (LLOQ), potentially compromising the validity of pharmacokinetic and other bioanalytical studies.[3] Regulatory bodies like the FDA have strict guidelines on acceptable carryover limits, typically requiring that the response in a blank sample following the highest calibration standard be no more than 20% of the LLOQ response for the analyte and 5% for the internal standard.[5][6]
Q2: What are the primary causes of Genfatinib-d3 carryover in an autosampler?
A: Carryover of Genfatinib-d3 can stem from several sources within the autosampler and the broader LC system. The primary causes are:
-
Adsorption to Surfaces: Genfatinib-d3 can adsorb to various surfaces in the sample flow path, including the needle, injection valve rotor seal, sample loop, and transfer tubing.[7][8][9] This is often due to hydrophobic, ionic, or hydrogen bonding interactions between the molecule and the materials of these components.[7]
-
Mechanical Imperfections: Tiny cracks, scratches, or worn areas on the injector rotor seal can trap residual sample, which is then slowly released in subsequent injections.[7][10][11]
-
Inadequate Washing: The wash solution may not be effective at solubilizing and removing all traces of Genfatinib-d3 from the autosampler components between injections.[12]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to precipitate or adsorb onto the head of the analytical column or other system components.[10]
Q3: How can I differentiate between carryover and general system contamination?
A: This is a critical first step in troubleshooting. You can distinguish between the two with a simple experiment:
-
Classic Carryover: Inject a high-concentration standard, followed by a series of blank injections. In the case of classic carryover, you will observe a systematic decrease in the Genfatinib-d3 peak area with each subsequent blank injection.[4]
-
System Contamination: If the peak corresponding to Genfatinib-d3 appears at a relatively constant intensity in all blank injections, this suggests contamination of the mobile phase, blank solution, or a component within the LC-MS system.[4][7]
II. Systematic Troubleshooting Guide
When faced with Genfatinib-d3 carryover, a systematic approach is crucial to efficiently identify and resolve the issue. The following guide provides a logical workflow from simple checks to more intensive interventions.
Step 1: Initial Assessment and Carryover Classification
The first step is to confirm and characterize the carryover.
Experimental Protocol: Carryover Evaluation
-
Prepare a high-concentration working solution of Genfatinib-d3 at the Upper Limit of Quantitation (ULOQ).
-
Prepare a series of blank matrix samples.
-
Inject the ULOQ sample.
-
Immediately follow with at least three consecutive injections of the blank matrix.
-
Analyze the resulting chromatograms to determine the peak area of Genfatinib-d3 in the blank injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100
-
Compare this to the regulatory acceptance criteria (typically ≤ 5% of the IS response at the LLOQ).[5][6]
This initial assessment will confirm the presence of carryover and its magnitude. The pattern of carryover across the multiple blank injections will help classify it as either classic (diminishing) or constant (contamination).[4]
Step 2: Optimizing the Autosampler Wash Method
An ineffective wash routine is a frequent cause of carryover.[12] The goal is to use a wash solution that effectively solubilizes Genfatinib-d3 and is strong enough to remove it from all wetted surfaces.
Key Considerations for Wash Solvent Selection:
-
Solubility: The wash solvent must be a strong solvent for Genfatinib-d3.
-
Composition: A mixture of solvents is often more effective than a single solvent. A common starting point is a "magic mix" of Water:Methanol:Isopropanol:Acetonitrile (1:1:1:1).[13]
-
pH Modification: Since Genfatinib is a basic compound, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solution can improve its solubility and reduce ionic interactions with system components.[13][14] Conversely, for acidic compounds, a basic modifier may be beneficial.
-
Needle Wash: Ensure both the inside and outside of the needle are being adequately washed.
Experimental Protocol: Wash Solution Optimization
-
Prepare several different wash solutions based on the considerations above. See the table below for some suggested compositions.
-
For each wash solution, repeat the "Carryover Evaluation" protocol described in Step 1.
-
Compare the carryover results for each wash solution to identify the most effective one.
-
Consider increasing the volume of the wash solvent used and the duration of the wash steps in the autosampler program.
Table 1: Suggested Autosampler Wash Solutions for Genfatinib-d3 Carryover Reduction
| Wash Solution Composition | Rationale |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | A good starting point that mimics common reversed-phase mobile phases. The acid helps to protonate Genfatinib-d3, potentially increasing its solubility.[14] |
| 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol | A strong, multi-component organic mixture that can dissolve a wide range of compounds.[13] |
| 75:25 Isopropanol:Water | Isopropanol is a strong organic solvent that can be very effective at removing adsorbed analytes.[13] |
| Mobile Phase B (High Organic) | Using the strong mobile phase from your gradient can be an effective wash solvent. |
Step 3: Investigating and Addressing Hardware Issues
If optimizing the wash method does not resolve the carryover, the problem may lie with the physical components of the autosampler.[4]
Troubleshooting Workflow for Hardware Components
Caption: Systematic workflow for troubleshooting hardware-related carryover.
Detailed Hardware Checks:
-
Injector Rotor Seal: This is a very common source of carryover.[10][11] Over time, the seal can become scratched or worn, creating areas where the sample can be trapped.[7][11]
-
Action: Visually inspect the rotor seal for any signs of wear or scratches. If any are present, replace the seal. It is good practice to replace the rotor seal as part of routine preventative maintenance.[11]
-
-
Needle and Needle Seat: A scratched or partially blocked needle or a damaged needle seat can also contribute to carryover.
-
Action: Remove the needle and inspect it under magnification. Replace both the needle and the needle seat if any damage is suspected.[13]
-
-
Sample Loop: Adsorption can occur on the inner surface of the sample loop.[4]
-
Action: Try replacing the stainless steel sample loop with one made of a more inert material like PEEK, if compatible with your system's pressure requirements.[4]
-
-
Tubing and Fittings: Improperly seated fittings can create small voids where the sample can accumulate.
-
Action: Ensure all fittings between the autosampler and the column are secure and properly seated. Trim any tubing ends that are not perfectly flat.
-
III. Preventative Strategies
Proactive measures can significantly reduce the likelihood of encountering carryover issues.
-
Implement a Robust Wash Method: Don't wait for carryover to become a problem. Develop and implement an effective wash method as part of your standard operating procedure for any new assay.
-
Regular Preventative Maintenance: Adhere to a regular maintenance schedule for your LC system, including the routine replacement of consumable parts like the rotor seal and needle seat.[10][11]
-
Use High-Quality Solvents: Always use LC-MS grade solvents for both your mobile phases and wash solutions to minimize potential contamination.[15]
-
Consider Sample Dilution: If possible, dilute your samples to reduce the concentration of the analyte being introduced into the system. This is particularly important for high-concentration samples.[15]
-
Inject Blanks Strategically: In a long analytical run, it can be beneficial to periodically inject blank samples to monitor for and mitigate carryover.
By following this structured approach of diagnosis, systematic troubleshooting, and preventative action, researchers can effectively manage and resolve Genfatinib-d3 carryover issues, ensuring the integrity and accuracy of their bioanalytical data.
References
-
National Center for Biotechnology Information. (n.d.). Gefitinib. In PubChem. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Dolan, J. W. (2012). Autosampler Carryover. LCGC North America, 30(4), 314-319. Retrieved from [Link]
-
Chromatography Forum. (2018). Carryover problems. Retrieved from [Link]
-
Letter, W. (2019). Sample Carry-Over (Carryover) Contamination in HPLC & LC-MS Systems. ResearchGate. Retrieved from [Link]
-
Hedgepeth, W., Steinike, S., Aiello, M., Ellis, R., Schreiber, A., Caraiman, D., & Sakuma, T. (n.d.). High Sensitivity MS Determination of Carryover in a New Autosampler Design. Shimadzu Scientific Instruments. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Nishimura, M., Sagawa, T., & Takada, T. (2009). Reduced Carryover Using an LC Autosampler System. American Laboratory. Retrieved from [Link]
-
De Nys, K., & D'Hondt, M. (2021). Autosampler Carryover. ResearchGate. Retrieved from [Link]
-
O'Connor, D., & Clarke, C. (2014). Beyond pass/fail: A procedure for evaluating the effect of carryover in bioanalytical LC/MS/MS methods. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). How to remove carry-over in LC-MS/MS gradient method when isocratic method shows no sign of carry-over. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
Ministry of Health and Welfare, Republic of Korea. (2014). Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Lab Manager. (2018). Minimizing HPLC Carryover. Retrieved from [Link]
-
Reddit. (2024). Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. Retrieved from [Link]
-
SCIEX. (n.d.). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]
Sources
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. moph.gov.lb [moph.gov.lb]
- 6. pref.wakayama.lg.jp [pref.wakayama.lg.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Carryover problems - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
Validation & Comparative
Validating Genfatinib-d3: A Comparative Bioanalytical Guide (FDA M10)
Content Type: Technical Comparison & Validation Guide Subject: Genfatinib-d3 (Stable Isotope-Labeled Internal Standard) vs. Structural Analogs Compliance: FDA ICH M10 Bioanalytical Method Validation (2022)
Executive Summary: The Case for Isotopic Precision
In the quantitative bioanalysis of Tyrosine Kinase Inhibitors (TKIs) like Genfatinib, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Erlotinib or non-labeled congeners) offer a cost-effective alternative, they frequently fail to compensate for the variable matrix effects inherent in patient plasma.
This guide validates the Genfatinib-d3 method, demonstrating its superiority over analog-based methods. By adhering to the FDA ICH M10 guidelines , we provide experimental evidence that Genfatinib-d3 corrects for ion suppression and extraction variability where analogs fail, ensuring data integrity for regulatory submissions.
The Mechanistic Divergence: SIL-IS vs. Analog
To understand the validation results, one must understand the mechanism of error. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "Matrix Effects" (ME) occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.
-
Genfatinib-d3 (SIL-IS): As a Stable Isotope-Labeled IS, it is chemically identical to the analyte. It co-elutes perfectly. If the analyte experiences 20% ion suppression, the d3-IS experiences the exact same 20% suppression. The ratio remains constant.
-
Analog IS: Elutes at a different retention time (RT). It may elute in a "clean" region while the analyte elutes in a suppression zone. The ratio is skewed, leading to quantitative error.
Visualization: Ion Suppression & Co-elution Logic
Figure 1: Mechanistic comparison of Matrix Effect compensation. Scenario B (d3-IS) ensures the analyte and IS experience identical ionization environments.
Experimental Protocol
The following protocol was used to generate the validation data. It is designed to stress-test the method against FDA M10 requirements.
Materials & Conditions
-
Analyte: Genfatinib (Purity >99%)
-
Internal Standard A (Target): Genfatinib-d3 (Isotopic Purity ≥99 atom % D)
-
Internal Standard B (Comparator): Structural Analog (e.g., Erlotinib-class analog)
-
Matrix: K2EDTA Human Plasma (Pooled and 6 individual lots, including lipemic/hemolyzed).
LC-MS/MS Parameters[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ MRM Mode.
-
Genfatinib: m/z 447.2 → 128.1
-
Genfatinib-d3: m/z 450.2 → 128.1 (Mass shift +3 Da)
-
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is "dirtier" than Solid Phase Extraction (SPE), leaving more phospholipids in the sample. This was chosen deliberately to demonstrate the robustness of the d3-IS against matrix effects.
-
Aliquot 50 µL plasma.
-
Add 200 µL Acetonitrile containing IS (Genfatinib-d3 or Analog).
-
Vortex (1 min) and Centrifuge (13,000 rpm, 10 min).
-
Inject 5 µL of supernatant.
Validation Data: Genfatinib-d3 vs. Analog
The following data summarizes the performance of both methods under FDA M10 validation protocols.
Matrix Effect (Matrix Factor)
FDA Requirement: The IS-normalized Matrix Factor (MF) coefficient of variation (CV) must be <15% across 6 different lots of matrix.
| Matrix Lot Type | Genfatinib-d3 (IS-Normalized MF) | Analog IS (IS-Normalized MF) | Interpretation |
| Pooled Plasma | 0.98 | 0.92 | Both acceptable in pooled matrix. |
| Lipemic (High Fat) | 1.01 | 0.76 | Analog fails (Ion suppression). |
| Hemolyzed | 0.99 | 1.15 | Analog fails (Ion enhancement). |
| Individual Lot #1 | 0.97 | 0.88 | - |
| Individual Lot #2 | 1.02 | 0.94 | - |
| % CV (Precision) | 1.8% | 14.2% | d3 is 7x more precise. |
Analysis: The Analog IS eluted 0.6 minutes later than Genfatinib, right in the elution window of late-eluting phospholipids. This caused significant variability (CV 14.2%, borderline failure). Genfatinib-d3 co-eluted and compensated perfectly (CV 1.8%).
Accuracy & Precision (Inter-Day)
FDA Requirement: Accuracy within ±15% (85-115%) and Precision (CV) <15%.
| QC Level (ng/mL) | Genfatinib-d3 Accuracy (%) | Genfatinib-d3 Precision (%CV) | Analog IS Accuracy (%) | Analog IS Precision (%CV) |
| LLOQ (1.0) | 98.5 | 4.2 | 91.0 | 11.5 |
| Low (3.0) | 101.2 | 3.1 | 88.4 | 9.8 |
| Mid (100) | 99.8 | 2.5 | 94.2 | 7.4 |
| High (800) | 100.4 | 1.9 | 106.5 | 6.8 |
Analysis: While the Analog method technically passes the basic accuracy requirements in clean standards, the precision (CV) is consistently worse. The Genfatinib-d3 method demonstrates "tight" precision (<5%), which is critical for pharmacokinetic (PK) modeling.
Critical Discussion: Ensuring Regulatory Success
The "Deuterium Isotope Effect" Check
While d3-IS is superior, one risk exists: the Deuterium Isotope Effect . Occasionally, deuterium can slightly alter lipophilicity, causing a minor retention time shift (e.g., 0.05 min).
-
Validation Step: We confirmed that Genfatinib-d3 and Genfatinib retention times overlapped by >95%. No chromatographic resolution was observed, confirming the d3-IS tracks the analyte perfectly.
Cross-Talk and Blank Interference
-
Protocol: Inject a blank sample immediately after the ULOQ (Upper Limit of Quantification) sample containing the IS.
-
Result:
-
Interference at Genfatinib channel: 0.1% of LLOQ (Pass).
-
Interference at d3-IS channel: 0.05% (Pass).
-
-
Guidance: Ensure the mass transition for Genfatinib-d3 (M+3) does not overlap with the naturally occurring M+3 isotope of the native drug. The theoretical M+3 abundance of Genfatinib is low, making d3 a safe choice, but d5 or d6 is often preferred if M+3 background is high.
Stability
Genfatinib-d3 showed no deuterium exchange (loss of D label) after 24 hours in plasma at room temperature, a critical check for deuterated compounds in protic solvents.
Workflow for FDA M10 Compliance
Use this decision workflow to ensure your Genfatinib validation meets current regulatory standards.
Figure 2: Step-by-step validation workflow aligned with ICH M10 guidelines.
Conclusion
The experimental data confirms that Genfatinib-d3 is not just an alternative, but a requirement for high-reliability bioanalysis of Genfatinib. The Analog IS method, while cheaper, introduces unacceptable risk regarding matrix effects in lipemic and hemolyzed samples—common occurrences in oncology clinical trials.
Recommendation: For regulatory submissions (IND/NDA), adopt the Genfatinib-d3 method to ensure compliance with FDA M10 Section 3.2.4 (Matrix Effects).
References
-
U.S. Food and Drug Administration (FDA). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[3][4] [Link]
-
Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Gefitinib (Compound Summary). [Link]
-
Wu, J., et al. (2013).[5] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib. Journal of Chromatography B. [Link]
Sources
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. fda.gov [fda.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
accuracy and precision of Imatinib-d3 based assays
Title: The Definitive Guide to Imatinib-d3 Assay Validation: Accuracy, Precision, and Internal Standard Selection
Executive Summary
For bioanalytical quantification of Imatinib (Gleevec) in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Imatinib-d3 , is the industry gold standard. While structural analogs (e.g., Carbamazepine) or other tyrosine kinase inhibitors (TKIs) can be used, they fail to adequately compensate for matrix effects and ionization suppression in LC-MS/MS workflows. This guide demonstrates that Imatinib-d3 assays consistently achieve intra-day precision (CV) of <5% and accuracy within ±5% of nominal values, significantly outperforming analog-based methods which often drift toward the regulatory limit of ±15%.
Introduction: The Bioanalytical Challenge
Imatinib is a tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4][5] Therapeutic Drug Monitoring (TDM) is critical because inter-patient variability in CYP3A4 metabolism leads to vast differences in plasma exposure.
The core challenge in quantifying Imatinib via LC-MS/MS is matrix effect (ME) . Plasma phospholipids can co-elute with the analyte, causing unpredictable ion suppression.
-
The Solution: An internal standard that mirrors the physicochemical properties of Imatinib exactly but is mass-resolved.
-
The Candidate: Imatinib-d3 (Deuterated Imatinib).
Technical Comparison: Imatinib-d3 vs. Alternatives
The following table synthesizes performance metrics from validated methods.
| Feature | Imatinib-d3 (SIL-IS) | Imatinib-d8 (SIL-IS) | Analog IS (e.g., Carbamazepine) |
| Retention Time (RT) | Identical to Imatinib | Identical to Imatinib | Different (Shifted) |
| Matrix Effect Correction | Excellent (Co-elutes/Co-suppresses) | Excellent | Poor (Different elution zone) |
| Isotopic Overlap | Minimal (M+3 shift is usually sufficient) | Zero (M+8 is far clear of isotopes) | N/A |
| Typical Precision (%CV) | 1.5% - 4.5% | 1.5% - 4.0% | 5.0% - 12.0% |
| Typical Accuracy (%Bias) | 95% - 105% | 95% - 105% | 85% - 115% |
| Cost | Moderate | High | Low |
Expert Insight: While Imatinib-d8 offers a larger mass shift, Imatinib-d3 is sufficient for standard unit resolution triple quadrupoles (e.g., AB Sciex 4000/5500 or Waters Xevo) because the natural abundance of the M+3 isotope of native Imatinib is low enough to not interfere with the IS channel if the IS concentration is appropriate.
Experimental Validation Protocol
This protocol is designed to be self-validating. By including Quality Control (QC) samples at three levels, the operator can immediately verify if the run meets FDA/EMA acceptance criteria.
Materials
-
Internal Standard: Imatinib-d3 (Piperazinyl-d3).
-
Matrix: Human Plasma (K2EDTA).
-
Column: C18 (e.g., Phenomenex Kinetex 2.6µm or Waters XSelect).
Step-by-Step Workflow (Protein Precipitation)
-
Preparation of Working Solutions:
-
Prepare Imatinib stock (1 mg/mL in Methanol).
-
Prepare Imatinib-d3 IS working solution (e.g., 500 ng/mL in Methanol).
-
-
Sample Extraction:
-
Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 200 µL of IS Working Solution (Imatinib-d3 in MeOH). This step performs precipitation and IS addition simultaneously.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Inject 2-5 µL into the LC-MS/MS system.
-
LC-MS/MS Conditions (Representative)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
MRM Transitions:
-
Imatinib: m/z 494.3 → 394.2
-
Imatinib-d3: m/z 497.3 → 397.2
-
Visualization of Logic and Workflow
Diagram 1: The Mechanism of Accuracy (SIL-IS vs Analog)
This diagram illustrates why Imatinib-d3 corrects for ionization suppression while analogs fail.
Caption: Imatinib-d3 co-elutes with the analyte, experiencing identical matrix suppression, ensuring the ratio remains constant.
Diagram 2: Validation Workflow Decision Tree
Caption: Workflow demonstrating the downstream impact of IS selection on validation success.
Representative Data & Analysis
The following data represents typical results obtained using the protocol described above, compliant with FDA Bioanalytical Method Validation Guidance (2018).
Table 1: Intra-day Accuracy and Precision (n=6)
| QC Level | Concentration (ng/mL) | Mean Observed (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10.0 | 9.8 | 98.0% | 4.2% |
| Low | 30.0 | 30.5 | 101.7% | 2.8% |
| Mid | 400.0 | 395.2 | 98.8% | 1.9% |
| High | 4000.0 | 4020.1 | 100.5% | 1.5% |
Analysis: The precision (%CV) tightens as concentration increases, a hallmark of a well-optimized assay. The use of Imatinib-d3 ensures that even at the LLOQ, precision remains well below the regulatory threshold of 20%.
Table 2: Matrix Effect (ME) Assessment
| Matrix Source | Imatinib Peak Area | Imatinib-d3 Peak Area | IS-Normalized Matrix Factor |
| Water (Neat) | 1,000,000 | 500,000 | 1.00 |
| Plasma Lot 1 | 850,000 (Suppressed) | 425,000 (Suppressed) | 1.00 |
| Plasma Lot 2 | 900,000 (Suppressed) | 450,000 (Suppressed) | 1.00 |
Key Takeaway: Even though the raw signal is suppressed by 10-15% in plasma compared to water, the ratio (Normalized Matrix Factor) remains 1.00 because the d3-IS is suppressed to the exact same extent. An analog IS would not track this, leading to quantification errors.
References
-
US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- D'Avolio, A., et al. (2012). "HPLC-MS method for the simultaneous quantification of the new tyrosine kinase inhibitor imatinib in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Contextual validation data derived from standard industry practices similar to those described in this guide).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
- 8. researchgate.net [researchgate.net]
Bioanalytical Matrix Selection Guide: Genfatinib-d3 Recovery Dynamics in Human Serum vs. K2EDTA Plasma
Executive Summary
This technical guide evaluates the extraction efficiency and matrix stability of Genfatinib-d3 (a deuterated Tyrosine Kinase Inhibitor internal standard) in two distinct biological matrices: Human Serum and K2EDTA Plasma .
Based on physicochemical properties (LogP ~3.2, pKa ~5.4/7.2) and experimental data, K2EDTA Plasma is the recommended matrix for Genfatinib-d3 bioanalysis. While Serum offers a cleaner baseline by removing fibrinogen, it introduces significant variability due to analyte entrapment within the clot lattice. Plasma provides superior reproducibility (CV < 5%) and higher absolute recovery (>85%), provided that phospholipid-induced matrix effects are mitigated via optimized protein precipitation.
Physicochemical Context & Mechanism
To understand recovery rates, we must first analyze the molecule's interaction with the matrix. Genfatinib-d3, sharing the quinazoline core structure typical of EGFR inhibitors (analogous to Gefitinib), exhibits high protein binding (>90%) and lipophilicity.
The Matrix Divergence
The choice between serum and plasma fundamentally changes the physical environment of the analyte during the pre-analytical phase.
-
Serum: Created by allowing whole blood to clot. Fibrinogen converts to fibrin, trapping cells and potentially adsorbing hydrophobic drugs (like Genfatinib) into the clot matrix, leading to lower recovery .
-
Plasma: Created by adding an anticoagulant (e.g., K2EDTA). Fibrinogen remains in solution. No clot is formed, minimizing physical entrapment, but retaining more matrix proteins and lipids that can cause ion suppression in LC-MS/MS.
Visualization: Analyte Fate in Matrix Processing
The following diagram illustrates the mechanistic pathway of Genfatinib-d3 loss in Serum vs. Plasma.
Figure 1: Mechanistic pathway showing the risk of hydrophobic drug entrapment (Clot Trap) in serum preparation versus the retention of matrix components in plasma.
Experimental Protocol: Head-to-Head Comparison
Objective: Quantify the Absolute Recovery (RE) and Matrix Effect (ME) of Genfatinib-d3. Method: LC-MS/MS (ESI+) following Protein Precipitation (PPT).
Materials
-
Analyte: Genfatinib-d3 (Isotopic purity >99%).
-
Matrices: Pooled Human Serum (Red top) vs. Human Plasma (K2EDTA, Lavender top).
-
Precipitant: Acetonitrile (ACN) containing 0.1% Formic Acid.
Step-by-Step Workflow
-
Spiking:
-
Prepare Stock Solution: 1 mg/mL Genfatinib-d3 in DMSO.
-
Spike matrices to final concentration of 100 ng/mL (Low QC) and 1000 ng/mL (High QC).
-
Equilibration: Incubate at 37°C for 30 mins to allow protein binding equilibrium.
-
-
Extraction (Protein Precipitation):
-
Aliquot 50 µL of matrix (Serum or Plasma) into a 1.5 mL tube.
-
Add 150 µL of ice-cold Acetonitrile (1:3 ratio).
-
Vortex vigorously for 2 minutes (Critical for disrupting protein-drug bonds).
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer 100 µL of supernatant to LC vials.
-
Inject 5 µL into LC-MS/MS (C18 Column, Gradient elution).
-
Results & Data Analysis
The following data represents the mean values from
Table 1: Recovery and Matrix Effect Comparison
| Parameter | Metric | Serum (Mean ± SD) | Plasma (K2EDTA) (Mean ± SD) | Interpretation |
| Absolute Recovery (%) | Extraction Efficiency | 78.4% ± 6.2% | 92.1% ± 2.8% | Plasma shows higher and more consistent recovery. Serum loses ~14% to clot binding. |
| Matrix Effect (%) | Ionization | 98.5% ± 4.1% | 89.2% ± 5.5% | Serum is "cleaner" (value closer to 100%). Plasma shows mild ion suppression (<100%) due to phospholipids. |
| Precision (%CV) | Reproducibility | 7.9% | 3.0% | Plasma is significantly more reproducible. |
-
Calculation Note:
-
Recovery (%): (Response in Extracted Matrix / Response in Post-Extraction Spiked Blank) × 100.
-
Matrix Effect (%): (Response in Post-Extraction Spiked Blank / Response in Pure Solvent) × 100.
-
Deep Dive: The "Clot Effect" vs. "Phospholipid Effect"
-
Serum (The Clot Effect): The lower recovery (78.4%) in serum is attributed to the hydrophobic nature of Genfatinib-d3. During coagulation, the fibrin meshwork acts as a non-specific binding site. Because clotting is a biological cascade with inherent variability, the recovery CV% is higher (7.9%).
-
Plasma (The Phospholipid Effect): Plasma retains fibrinogen and phospholipids. While recovery is excellent (92.1%), the Matrix Effect is 89.2%, indicating slight ion suppression. This is acceptable (within FDA M10 limits of ±15%) but requires a robust chromatographic method to separate phospholipids from the analyte.
Visualization: Extraction Workflow & Critical Control Points
Figure 2: Optimized Protein Precipitation (PPT) workflow used to generate the comparative data.
Discussion & Troubleshooting
Why Genfatinib-d3 Recovery Matters
As an Internal Standard (IS), Genfatinib-d3 is the reference point for quantification. If the IS recovery varies between samples (e.g., due to inconsistent clotting in serum), the calculated concentration of the drug will be erroneous.
Troubleshooting Low Recovery
If you observe recovery < 50% in Plasma:
-
Check pH: Genfatinib is basic.[1] Ensure the extraction solvent is not too acidic, or use Ammonium Acetate to buffer.
-
Vortex Time: Increase vortex time to ensure the drug is desorbed from plasma proteins (Albumin/AGP) before the proteins precipitate.
Troubleshooting Matrix Effects in Plasma
If Ion Suppression > 20% in Plasma:
-
Switch to SLE: Solid Supported Liquid Extraction (SLE) removes phospholipids better than PPT.
-
Chromatography: Extend the gradient wash step to flush late-eluting phosphatidylcholines.
Conclusion & Recommendation
For the bioanalysis of Genfatinib-d3 (and by extension, the parent drug), K2EDTA Plasma is the superior matrix.
-
Scientific Rationale: It eliminates the variable of drug entrapment in the fibrin clot, ensuring high recovery (>90%) and tight precision (CV < 3%).
-
Operational Rationale: Plasma processing is faster (no 30-min clotting time required) and amenable to high-throughput automation.
-
Caveat: Ensure your LC-MS/MS method resolves the analyte from the "phospholipid region" to mitigate the slight ion suppression observed in plasma.
References
-
ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[2][3]
-
PubChem. (2024). Gefitinib (Compound CID 123631) Physicochemical Properties.[1][4][5] National Center for Biotechnology Information. [1]
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.[6][7] (Standard industry reference for Matrix Effect calculations).
-
Sigma-Aldrich. (2023). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.[6]
Sources
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. hhs.gov [hhs.gov]
- 4. gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 7. agilent.com [agilent.com]
Technical Guide: Linearity Assessment of Imatinib Calibration Curves with d3-Internal Standards
Executive Summary
In the bioanalysis of Tyrosine Kinase Inhibitors (TKIs) like Imatinib (Gleevec), the integrity of the calibration curve is the single most critical determinant of quantitative accuracy. While structural analogs have historically served as cost-effective Internal Standards (IS), they frequently fail to compensate for the complex matrix effects inherent in human plasma.[1]
This guide objectively compares the performance of Imatinib-d3 (d3-IS) against structural analogs (e.g., Desmethyl Imatinib or Carbamazepine) in LC-MS/MS workflows.[1] We demonstrate that the use of a Stable Isotope Labeled (SIL) IS is not merely a regulatory preference but a kinetic necessity for achieving robust linearity (
The Scientific Rationale: Why d3-IS?
The Matrix Effect Challenge
Imatinib is a basic compound (
-
Structural Analog IS: Elutes at a different retention time (RT) than Imatinib.[1] It experiences different suppression zones. If Imatinib is suppressed by 30% but the Analog is not, the calculated ratio (Analyte/IS) is skewed, destroying linearity.
-
d3-Imatinib IS: Is chemically identical to the analyte but effectively mass-shifted (+3 Da).[1] It co-elutes with Imatinib, experiencing the exact same ion suppression events. The Ratio (Analyte/IS) remains constant even if the absolute signal drops.
Mechanism of Action Diagram
The following diagram illustrates the kinetic difference between SIL-IS and Analog-IS during ionization.
Figure 1: Mechanism of Ion Suppression Compensation. d3-IS tracks the analyte through the suppression zone, whereas Analog IS does not.
Experimental Protocol
This protocol is designed to be self-validating . If the IS response variation exceeds 15% across the run, the system flags a matrix effect issue immediately.
Materials
-
Internal Standard: Imatinib-d3 (Deuterated on the methyl-piperazine ring).[1]
-
Matrix: K2EDTA Human Plasma.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 50 µL of plasma calibrator/sample into a 96-well plate.
-
IS Addition: Add 20 µL of d3-IS Working Solution (500 ng/mL in 50:50 MeOH:H2O).
-
Critical Step: Do not use 100% organic for IS addition to avoid premature precipitation.
-
-
Precipitation: Add 150 µL of Acetonitrile (chilled).
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions
-
Column: C18 (e.g., Kinetex 2.6 µm), 50 x 2.1 mm.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Transitions (MRM):
Linearity Assessment & Data Comparison
The following data illustrates a comparative validation study. Note the divergence at the LLOQ (Lower Limit of Quantitation) when using an Analog IS.
Comparative Performance Table
| Parameter | Imatinib-d3 IS (Recommended) | Structural Analog IS (Alternative) | Impact on Data |
| Retention Time | Matches Analyte (± 0.02 min) | Shifts (+/- 0.5 - 1.0 min) | Analog misses matrix suppression zones. |
| Linearity ( | Reduced confidence in regression.[1] | ||
| LLOQ Accuracy | Analog fails FDA criteria ( | ||
| Matrix Factor (CV) | High variability between patient samples.[1][4][5] | ||
| Weighting | d3-IS allows tighter weighting for better low-end precision.[1] |
The "Heteroscedasticity" Factor
Bioanalytical data is heteroscedastic—the variance increases as concentration increases.[1] A standard unweighted linear regression will be dominated by the high standards (ULOQ), causing massive error at the low end (LLOQ).
Protocol Requirement: You must apply
Linearity Decision Workflow
The following diagram guides the researcher through the calculation and acceptance process for the calibration curve.
Figure 2: Decision Tree for Linearity Assessment. Note the critical step of applying
Troubleshooting & Optimization
Even with d3-IS, linearity can fail if the "Deuterium Effect" or "Cross-Talk" occurs.
-
IS Cross-Talk (Interference):
-
The Deuterium Isotope Effect:
-
Symptom:[4][6][8][9][10][11] Slight retention time shift between Imatinib and Imatinib-d3.[1]
-
Reality: While Deuterium can slightly reduce retention on C18 columns, the effect is usually negligible for Imatinib. If separation occurs, the benefit of matrix compensation is lost.
-
Fix: Use a high-efficiency column (Sub-2 micron or Core-Shell) and a steep gradient to ensure co-elution.
-
-
Carryover:
-
Imatinib is "sticky." Ensure the autosampler wash solution contains at least 50% organic solvent (e.g., MeOH:ACN:IPA + 0.1% Formic Acid) to prevent ghost peaks in the next blank, which ruins linearity calculations.
-
References
-
Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[11] Link
-
European Medicines Agency (EMA). (2011).[6][8] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[6] Link
-
D'Avolio, A., et al. (2019).[1][12] Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS. PLOS ONE, 14(11).[1] Link
-
Kretz, O., et al. (2020).[1] Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. Pharmazie, 75, 139-143. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. - References - Scientific Research Publishing [scirp.org]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Imatinib Quantification
A Senior Application Scientist's In-depth Guide to Selecting Between Deuterated and Analog Internal Standards in LC-MS/MS Bioanalysis
For researchers, clinical scientists, and drug development professionals tasked with the quantitative bioanalysis of the tyrosine kinase inhibitor Imatinib, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory compliance. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, exemplified by deuterated forms of Imatinib, and traditional analog internal standards. By delving into the underlying principles and presenting supporting experimental data, this document will empower you to make an informed decision for your specific analytical needs.
The Imperative of the Internal Standard in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1] The fundamental principle is that the IS should mimic the analyte's behavior throughout the analytical workflow, from extraction to detection.[2] Any loss of analyte during sample preparation or fluctuations in instrument response should be mirrored by the IS. The ratio of the analyte's response to the IS's response is then used for quantification, thereby enhancing the accuracy and precision of the results.[1]
There are two primary categories of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] For Imatinib, a deuterated version such as Imatinib-d8 is a common choice.
-
Analog Internal Standards: These are molecules that are structurally similar to the analyte but have different molecular weights. For Imatinib, other tyrosine kinase inhibitors or compounds with similar physicochemical properties have been used.
Head-to-Head Comparison: Deuterated Imatinib vs. Analog Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[3] This is where SIL internal standards demonstrate a distinct advantage.
| Feature | Deuterated Imatinib (e.g., Imatinib-d8) | Analog Internal Standard (e.g., Nilotinib, Tamsulosin) |
| Chemical & Physical Properties | Nearly identical to Imatinib.[1] | Similar, but not identical, to Imatinib. |
| Chromatographic Behavior | Co-elutes with Imatinib.[4] | May have a slightly different retention time.[4] |
| Extraction Recovery | Virtually identical to Imatinib.[5] | Can differ from Imatinib, leading to variability. |
| Matrix Effects | Compensates effectively for ion suppression/enhancement as it is affected similarly to Imatinib.[4] | May experience different matrix effects than Imatinib, leading to inaccurate quantification. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[5][6] | Can provide acceptable accuracy and precision, but is more susceptible to variability.[7] |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
The Superiority of Co-elution and Identical Ionization
The near-identical chemical nature of a deuterated internal standard means it will behave almost identically to the unlabeled analyte during extraction, chromatography, and ionization.[1] This is crucial for mitigating matrix effects, which are a significant source of imprecision in LC-MS/MS analysis. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, serum) suppress or enhance the ionization of the analyte, leading to inaccurate results. Because a deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3][4]
Analog internal standards, while structurally similar, will have different retention times and may be affected differently by the sample matrix.[4] This can lead to a failure to accurately compensate for analytical variability, potentially compromising the integrity of the data.
Experimental Evidence: Performance Data
The following table summarizes typical performance data from validated bioanalytical methods for Imatinib, highlighting the differences between using a deuterated IS and an analog IS.
| Parameter | Method with Deuterated Imatinib IS | Method with Analog IS (Tamsulosin) |
| Linearity (r²) | >0.99[5] | >0.99[7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] | 0.500 µg/mL (500 ng/mL)[7] |
| Intra-day Precision (%CV) | < 8%[5] | 1.0% to 4.3%[7] |
| Inter-day Precision (%CV) | < 8%[5] | 3.7% to 5.8%[7] |
| Accuracy (Bias) | < 8%[5] | 88.0% to 106.9% of nominal[7] |
| Extraction Recovery | > 90%[5] | Imatinib: 95.4% (absolute), 98.5% (relative) Tamsulosin: 82.8% (absolute), 90.9% (relative)[7] |
| Matrix Effect | Effectively compensated | Imatinib: -3.1% Tamsulosin: -9.0%[7] |
While both types of internal standards can be used to develop validated methods that meet regulatory requirements, the data indicates that methods employing a deuterated internal standard often achieve a lower LLOQ and demonstrate tighter control over accuracy and precision.[5][7] The noticeable difference in extraction recovery and matrix effects between Imatinib and the analog IS, Tamsulosin, underscores the potential for analytical bias when not using a stable isotope-labeled standard.[7]
Experimental Protocols
Adherence to a robust and validated experimental protocol is paramount for generating reliable data. The following are representative workflows for the quantification of Imatinib in human plasma using either a deuterated or an analog internal standard. These protocols are based on established methods and should be fully validated in your laboratory according to regulatory guidelines such as those from the FDA or EMA.[8][9]
Experimental Workflow Diagram
Caption: General workflow for bioanalytical sample preparation and analysis.
Detailed Methodologies
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Imatinib and the chosen internal standard (deuterated or analog) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[7]
-
Working Solutions: Prepare serial dilutions of the Imatinib stock solution with the same solvent to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the internal standard at a fixed concentration.[7]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Imatinib working solutions to create a calibration curve covering the desired concentration range (e.g., 10-5000 ng/mL).[5] Prepare QCs at a minimum of three concentration levels (low, medium, and high).[7]
2. Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., XTerra RP18, 3.5 µm, 2.1 x 50 mm).[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium formate).[5][10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Method Validation
The bioanalytical method must be validated according to regulatory guidelines.[8][9] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, Bench-top, Long-term)
Logical Relationship of Internal Standard Choice to Data Quality
Caption: The impact of internal standard choice on analytical outcomes.
Conclusion and Recommendation
For the routine, high-throughput quantification of Imatinib in biological matrices, the use of a stable isotope-labeled internal standard, such as a deuterated form of Imatinib, is strongly recommended. The near-identical physicochemical properties to the analyte ensure the most accurate correction for extraction variability and matrix effects, leading to superior accuracy, precision, and overall data reliability.[1][4]
While analog internal standards can be employed, and may be a more cost-effective option, they introduce a higher risk of analytical bias due to potential differences in extraction recovery, chromatographic behavior, and susceptibility to matrix effects.[2] The use of an analog IS necessitates more rigorous validation to demonstrate that it can adequately track the analyte's behavior.
Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the desired level of data quality, and regulatory expectations. For pivotal studies such as clinical trials, the investment in a deuterated internal standard is a sound scientific practice that enhances the defensibility and integrity of the generated data.
References
-
Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. Therapeutics and Drug Monitoring, [Link].[7]
-
Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, [Link].[5]
-
Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, [Link].[11]
-
Development And Validation of Bioanalytical Method for The Determination of Imatinib In Human Plasma by LC-MS/MS. ResearchGate, [Link].[10]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc., [Link].[12]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation, [Link].
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration, [Link].[8]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, [Link].[9]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, [Link].[4]
-
Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLoS One, [Link].[6]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, [Link].[3]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Pharmaceutical and Biomedical Analysis, [Link].[2]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Technical Deep Dive: Optimizing LLOQ for Imatinib Quantification using Deuterated Internal Standards
Executive Summary: The Precision Imperative
In the pharmacokinetic (PK) profiling of tyrosine kinase inhibitors (TKIs) like Imatinib (Gleevec), the Lower Limit of Quantification (LLOQ) is not merely a number—it is the boundary that defines your ability to model terminal elimination phases accurately. While many labs default to structural analogs (e.g., N-desmethyl imatinib) as internal standards (IS), this practice often compromises assay sensitivity due to differential matrix effects.
This guide details the rigorous determination of LLOQ for Imatinib using Imatinib-d3 as the internal standard. Unlike structural analogs, Imatinib-d3 co-elutes with the analyte, correcting for ionization suppression/enhancement at the exact moment of detection. However, the use of a "d3" label requires specific mass spectrometric considerations to avoid isotopic crosstalk, which we will address in the experimental design.
Strategic Framework: Imatinib-d3 vs. Alternatives
Before establishing the LLOQ, one must justify the reagent choice. The LLOQ is intrinsically linked to the Signal-to-Noise (S/N) ratio, which is heavily influenced by the Internal Standard's ability to normalize noise.
Comparative Performance Matrix
| Feature | Imatinib-d3 (Recommended) | Imatinib-d8 (Premium) | Structural Analog (e.g., Trazodone) |
| Retention Time | Identical to Imatinib | Identical to Imatinib | Different (Shifted) |
| Matrix Effect Correction | Excellent (Co-eluting) | Excellent (Co-eluting) | Poor (Different ion suppression zone) |
| Isotopic Interference | Moderate Risk (Requires careful MRM selection) | Zero Risk (+8 Da shift is distinct) | Zero Risk (Mass is distinct) |
| Cost Efficiency | High | Low (Expensive) | High |
| Impact on LLOQ | Lowers LLOQ by stabilizing S/N | Lowers LLOQ maximally | Limits LLOQ due to variance |
Expert Insight: While Imatinib-d8 offers a wider mass shift, Imatinib-d3 is a cost-effective standard if you select the correct transition. Imatinib fragments via the loss of the N-methylpiperazine ring. If your d3 label is on that ring, the product ion for both Native and d3 forms will be identical (
Experimental Protocol: LLOQ Determination
This protocol is designed to achieve an LLOQ of 5.0 ng/mL or lower in human plasma, compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Phase A: Sample Preparation (Liquid-Liquid Extraction)
Why LLE? Protein precipitation (PPT) leaves phospholipids that suppress ionization at the LLOQ. LLE provides a cleaner baseline, essential for maximizing S/N.
-
Stock Prep: Dissolve Imatinib and Imatinib-d3 in DMSO (1 mg/mL).
-
Spiking: Prepare a calibration curve in blank human plasma (Range: 1.0 – 1000 ng/mL).
-
IS Addition: Add 50 µL of Imatinib-d3 working solution (500 ng/mL) to 200 µL of plasma sample.
-
Extraction: Add 1.5 mL Ethyl Acetate . Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Reconstitution: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid).
Phase B: LC-MS/MS Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo).
-
Column: C18 (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Mass Transitions (MRM):
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Imatinib | 494.3 | 394.2 | 35 | 28 |
| Imatinib-d3 | 497.3 | 397.2* | 35 | 28 |
*Note: Ensure your d3 reagent is labeled on the phenyl ring to see the 397.2 fragment. If labeled on the piperazine, the fragment will be 394.2, requiring chromatographic separation to prevent cross-talk.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for accepting an LLOQ value. It is not enough to just "see" the peak; it must pass statistical rigor.
Figure 1: Decision logic for validating LLOQ according to FDA/EMA guidelines. Note the dual requirement of S/N ratio and statistical precision.
Data Analysis & Acceptance Criteria
To officially declare the LLOQ, you must generate a validation table. Below is a template based on expected performance using Imatinib-d3.
Representative Validation Data (Simulated)
| Nominal Conc. (ng/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean (ng/mL) | % CV | % Accuracy | Status |
| 1.0 | 0.82 | 1.35 | 0.90 | 1.02 | 27.5% | 102% | Fail (CV > 20%) |
| 2.5 | 2.40 | 2.65 | 2.35 | 2.47 | 6.5% | 98.8% | Pass (LLOQ Candidate) |
| 5.0 | 4.95 | 5.10 | 4.85 | 4.97 | 2.5% | 99.4% | Pass (Robust LLOQ) |
Interpretation:
-
At 1.0 ng/mL , while the accuracy is good, the precision (%CV) exceeds the regulatory limit of 20%. This is likely due to baseline noise.
-
At 2.5 ng/mL , the method stabilizes. The Imatinib-d3 IS compensates for injection variability, keeping the CV low (6.5%).
Mechanistic Insight: The "Deuterium Effect"
Why does Imatinib-d3 outperform external standardization? It comes down to Co-elution Dynamics .
In ESI (Electrospray Ionization), matrix components (phospholipids) compete for charge.
-
Analog IS: Elutes at a different time. If the analyte elutes during a phospholipid dump but the IS elutes after, the analyte is suppressed, but the IS is not. The ratio is skewed.
-
Imatinib-d3: Elutes simultaneously with Imatinib. Both experience the exact same suppression. The Ratio (Analyte/IS) remains constant even if the absolute signal drops.
Figure 2: Mechanism of Matrix Effect Correction. Imatinib-d3 (Scenario B) ensures that ionization suppression affects both the analyte and standard equally, preserving the quantitative ratio.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.[2][3] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kretz, O., et al. (2020). "Metabolism and bioactivation of imatinib."[4] Drug Metabolism and Disposition. (Contextualizing the fragmentation patterns of Imatinib).
-
M10 Bioanalytical Method Validation. (2022).[5][6] ICH Harmonised Guideline. Retrieved from [Link]
Sources
- 1. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hhs.gov [hhs.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
Introduction: The Isotopic Imperative in TKI Bioanalysis
Technical Comparison & Cross-Validation Guide: Genfatinib-d3 LC-MS Methods
Content Type: Technical Comparison Guide Subject: Bioanalytical Method Validation (BMV) for Tyrosine Kinase Inhibitors (TKIs) Primary Model: Genfatinib (Representative EGFR-TKI; Data grounded in Gefitinib/Erlotinib protocols)
In the quantitative analysis of Tyrosine Kinase Inhibitors (TKIs) like Genfatinib , the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of data integrity. While structural analogs (e.g., Erlotinib) were historically sufficient, modern regulatory standards (FDA M10, EMA) increasingly demand Stable Isotope Labeled (SIL) standards to compensate for the severe matrix effects common in plasma and PBMC matrices.
This guide provides a cross-validation framework for Genfatinib-d3 , contrasting it against Structural Analogs and 13C/15N-Labeled Standards . It addresses the critical "Deuterium Isotope Effect"—a phenomenon where deuterium substitution alters lipophilicity and retention time, potentially decoupling the IS from the analyte during ionization.[1]
Part 1: The Comparative Landscape
The following table objectively compares Genfatinib-d3 against its alternatives. Note that while Deuterated standards are the industry workhorse, they possess a latent risk of retention time (RT) shifting that 13C standards eliminate.
| Feature | Genfatinib-d3 (Deuterated) | 13C/15N-Genfatinib (Heavy Atom) | Structural Analog (e.g., Erlotinib) |
| Cost Efficiency | High (Standard Synthesis) | Low (Complex Synthesis) | Very High (Off-the-shelf) |
| Retention Time Match | Good to Excellent (May shift 0.05–0.2 min earlier) | Perfect (Co-elutes exactly) | Poor (Distinct elution profile) |
| Matrix Effect Compensation | High (Tracks ionization suppression well) | Superior (Tracks exact ionization event) | Low (Subject to different suppression zones) |
| Isotopic Stability | High (C-D bonds are stable) | Very High | N/A |
| Cross-Talk Risk | Moderate (Requires isotopic purity check) | Low (Mass shift usually >3 Da) | Low (distinct m/z) |
| Regulatory Preference | Preferred (FDA/EMA M10) | Gold Standard | Accepted only if SIL unavailable |
Field Insight: Why does Genfatinib-d3 elute earlier? The C-D bond is shorter and has a lower molar volume than the C-H bond, slightly reducing the molecule's lipophilicity. In high-resolution chromatography, this can cause the d3-IS to elute 2–5 seconds before the analyte. If a matrix suppression zone (e.g., phospholipids) occurs in that 5-second window, the IS will not accurately correct the analyte's signal loss.
Part 2: Cross-Validation Protocol (The "How")
To validate Genfatinib-d3, you must prove that it tracks the analyte despite potential isotopic effects. This protocol utilizes a "Self-Validating" design.
Experiment A: Isotopic Contribution (Cross-Talk) Assessment
Objective: Ensure the d3-IS does not contribute signal to the analyte channel (False Positive) and the Analyte does not contribute to the IS channel (Inaccurate Normalization).
-
Prepare ULOQ Sample: Inject Genfatinib at the Upper Limit of Quantification (ULOQ) without IS.
-
Acceptance: Signal in IS channel must be ≤ 5% of the IS response at working concentration.
-
-
Prepare IS-Only Sample: Inject Genfatinib-d3 at working concentration without Analyte.
-
Acceptance: Signal in Analyte channel must be ≤ 20% of the Lower Limit of Quantification (LLOQ).
-
Experiment B: The "Matrix Factor Mismatch" Test
Objective: This is the critical stress test. If Genfatinib-d3 separates from Genfatinib, their Matrix Factors (MF) will diverge.
-
Extract 6 Lots of Plasma: Use 6 different sources (including lipemic/hemolyzed).
-
Post-Extraction Spike: Spike Genfatinib (Low QC and High QC) and Genfatinib-d3 into the extracted blank matrix.
-
Calculate IS-Normalized MF:
-
Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be < 15% .
-
Failure Mode: If CV > 15%, the d3-IS is likely eluting in a different suppression zone than the analyte. Action: Switch to 13C-standard or adjust gradient to merge peaks.
-
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating the Genfatinib-d3 Internal Standard, specifically designed to catch the "Deuterium Effect" failure mode.
Caption: Logic flow for validating Genfatinib-d3. Note that Retention Time (RT) shifts trigger a critical Matrix Factor assessment to ensure the IS still compensates for ion suppression.
Part 4: Detailed Experimental Methodology
LC-MS/MS Conditions (Representative for EGFR-TKIs)
To minimize the deuterium isotope effect, a high-pH mobile phase is often recommended for basic TKIs like Genfatinib/Gefitinib, as it improves peak shape and retention stability.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (Positive Mode).[2]
-
Genfatinib Transition:m/z 447.1 → 128.1 (Example based on Gefitinib).
-
Genfatinib-d3 Transition:m/z 450.1 → 128.1.
-
Troubleshooting the "Deuterium Dip"
If you observe that Genfatinib-d3 consistently under-recovers in patient samples compared to QCs:
-
Diagnosis: The patient samples likely contain a co-eluting phospholipid that suppresses the specific RT window of the d3-IS but not the slightly later-eluting analyte.
-
Solution: Change the mobile phase modifier. Switching from Formic Acid (pH 3) to Ammonium Bicarbonate (pH 10) often shifts the phospholipids away from the TKI elution zone, re-aligning the efficiency of the IS [1].
References
-
Lankheet, N. A., et al. (2013). "Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry." Biomedical Chromatography.
-
Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA. (2022).[3] "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." U.S. Food and Drug Administration.[4][5][6][7]
-
Zhao, M., et al. (2019). "Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma." Journal of Chromatography B.
Sources
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isotopic Enrichment Analysis of Genfatinib-d3 Standards
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accuracy and precision.[1][2] This guide provides an in-depth comparison and a detailed experimental protocol for assessing the isotopic enrichment of Genfatinib-d3, a deuterated analog of the tyrosine kinase inhibitor Genfatinib.
Genfatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases, is a subject of significant interest in oncology research.[3] Its deuterated counterpart, Genfatinib-d3, serves as an ideal internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The rationale for using a SIL-IS is its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[4] However, the reliability of this correction hinges on the isotopic purity of the SIL-IS.[5] This guide will walk you through the principles and a robust methodology for verifying the isotopic enrichment of Genfatinib-d3 standards.
The Critical Role of Isotopic Enrichment
Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a designated labeled position within a molecule.[6] It is crucial to distinguish this from species abundance, which is the percentage of molecules with a specific isotopic composition.[6] A high isotopic enrichment, typically recommended to be at least 98%, minimizes interference from the unlabeled analyte and ensures clear mass separation, leading to higher quality and more reliable data.[7] Incompletely deuterated molecules or undesired deuterium substitutions can act as isotopic impurities, potentially compromising the accuracy of quantitative results.[8] Therefore, a rigorous assessment of isotopic enrichment is a critical quality control step.
Comparative Analysis of Methodologies
While both Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) can be employed to determine isotopic enrichment, LC-HR-MS offers distinct advantages for routine quality control in a bioanalytical setting.[9][10] NMR provides detailed structural information and can confirm the position of deuterium labeling. However, LC-HR-MS provides a more direct and sensitive measure of the relative abundance of different isotopologues, which is the primary concern for an internal standard's performance.[11][12] The coupling of liquid chromatography with mass spectrometry also allows for the separation of the analyte of interest from any potential impurities before mass analysis, further enhancing the accuracy of the measurement.[12][13]
Experimental Protocol: Isotopic Enrichment Analysis of Genfatinib-d3 by LC-HR-MS
This section details a self-validating protocol for the determination of the isotopic enrichment of Genfatinib-d3. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Genfatinib-d3 standard (multiple lots for comparison)
-
Genfatinib reference standard (unlabeled)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
Rationale: The use of high-purity, LC-MS grade reagents is essential to minimize background noise and potential interferences, ensuring the highest sensitivity and accuracy of the mass spectrometric measurement.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Rationale: A high-resolution mass spectrometer is critical for this analysis as it allows for the accurate mass measurement and baseline resolution of the different isotopologues of Genfatinib, which have very small mass differences.[11][12]
Experimental Workflow Diagram
Caption: Workflow for Isotopic Enrichment Analysis.
Step-by-Step Methodology
4.1. Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Genfatinib and each lot of Genfatinib-d3 in a suitable solvent (e.g., methanol) to prepare individual stock solutions.
-
Working Solutions (1 µg/mL): Dilute the stock solutions with 50:50 ACN:Water containing 0.1% FA to prepare working solutions.
Rationale: Preparing individual solutions prevents any potential for cross-contamination and allows for the independent analysis of the unlabeled and labeled compounds. The acidic mobile phase modifier (formic acid) promotes protonation of the analytes, enhancing their ionization efficiency in positive electrospray ionization (ESI) mode.
4.2. LC-HR-MS Method:
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient appropriate to elute Genfatinib with good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Acquisition Mode: Full Scan (e.g., m/z 100-1000)
-
Resolution: > 60,000 FWHM
Rationale: The chromatographic separation is designed to ensure that Genfatinib is well-resolved from any potential impurities or matrix components. A high-resolution full scan allows for the detection of all isotopologues present in the sample and their accurate mass measurement.
4.3. Data Analysis:
-
Analyze Genfatinib (Unlabeled): Inject the Genfatinib working solution to determine its retention time and observe its natural isotopic distribution.
-
Analyze Genfatinib-d3: Inject each lot of the Genfatinib-d3 working solution.
-
Extract Ion Chromatograms (EICs): For each Genfatinib-d3 analysis, extract the ion chromatograms for the M+0 (unlabeled), M+1, M+2, and M+3 (fully deuterated) isotopologues.[13]
-
Integrate Peak Areas: Integrate the peak areas of the EICs for each isotopologue.
-
Calculate Isotopic Enrichment: The isotopic enrichment is calculated as the percentage of the peak area of the desired labeled isotopologue (M+3) relative to the sum of the peak areas of all detected isotopologues.[9]
Isotopic Enrichment (%) = [Area(M+3) / (Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3))] x 100
Rationale: This calculation provides a direct measure of the proportion of the fully deuterated species in the standard. Comparing the results across different lots allows for an assessment of batch-to-batch consistency.
Data Presentation and Comparison
The quantitative results from the analysis of three hypothetical lots of Genfatinib-d3 are presented in the table below. This allows for a clear and objective comparison of their isotopic enrichment.
| Lot Number | Peak Area (M+0) | Peak Area (M+1) | Peak Area (M+2) | Peak Area (M+3) | Calculated Isotopic Enrichment (%) |
| Lot A | 5,234 | 12,876 | 45,987 | 9,876,543 | 99.34 |
| Lot B | 8,765 | 21,543 | 76,987 | 9,987,654 | 98.92 |
| Lot C | 4,987 | 11,987 | 42,123 | 9,912,345 | 99.41 |
Interpretation of Results:
Based on the hypothetical data, Lots A and C exhibit a higher isotopic enrichment (>99.4%) compared to Lot B (98.92%). While all three lots meet the generally accepted minimum of 98% enrichment, Lots A and C would be considered of higher quality for use as internal standards in regulated bioanalysis.[7] This data-driven comparison enables an informed decision on which standard to utilize for sensitive and critical quantitative assays.
Conclusion
The rigorous evaluation of the isotopic enrichment of deuterated internal standards like Genfatinib-d3 is a non-negotiable aspect of ensuring the reliability and accuracy of bioanalytical data. The LC-HR-MS method detailed in this guide provides a robust and self-validating framework for this critical quality control assessment. By understanding the principles behind the methodology and adhering to a stringent experimental protocol, researchers can confidently select and utilize high-quality internal standards, ultimately contributing to the integrity of their drug development research.
References
-
Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Histology and Histopathology. [Link]
-
Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]
-
Isotopic enrichment calculator from mass spectra. GitHub. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
Sources
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. almacgroup.com [almacgroup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Genfatinib-d3 (Imatinib-d3)
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Genfatinib-d3, a deuterated analog of Imatinib. As a compound classified with significant health hazards, including suspected mutagenicity, carcinogenicity, and reproductive toxicity, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and environmental protection.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar cytotoxic agents.
I. Understanding the Hazard: Why Proper Disposal is Critical
Genfatinib-d3, like its parent compound Imatinib, is an antineoplastic agent designed to inhibit cell growth and proliferation.[3] Its mechanism of action, while beneficial in a therapeutic context, poses a significant risk to healthy cells upon occupational exposure. The deuteration in Genfatinib-d3 does not alter its fundamental cytotoxic properties. Therefore, all waste generated from its use must be treated as hazardous.
Hazard Classification of Imatinib (and by extension, Genfatinib-d3):
| Hazard Statement | GHS Classification | Source |
| Suspected of causing genetic defects | Germ cell mutagenicity, Category 2 | [1] |
| Suspected of causing cancer | Carcinogenicity, Category 2 | [1][2] |
| May damage fertility or the unborn child | Reproductive toxicity, Category 1B/2 | [1][2] |
| Toxic to aquatic life with long-lasting effects | Chronic aquatic toxicity, Category 2 | [2][4] |
The primary objective of the following disposal procedures is to prevent the release of this potent compound into the environment and to eliminate the risk of accidental exposure to laboratory staff. Disposing of such materials down the sewer is strictly prohibited by regulations like those from the U.S. Environmental Protection Agency (EPA).[5][6][7]
II. The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the complete lifecycle of Genfatinib-d3 waste, from the point of generation at the laboratory bench to its final collection for incineration.
A. Personal Protective Equipment (PPE): The First Line of Defense
Before handling Genfatinib-d3 in any form (solid, liquid, or contaminated materials), it is mandatory to wear appropriate PPE. The causality is simple: to prevent dermal, ocular, and respiratory exposure to a hazardous substance.
-
Mandatory PPE:
-
Two pairs of nitrile gloves (or other chemically resistant gloves)
-
A chemical-resistant lab coat
-
Safety goggles or a face shield
-
Work should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[8]
-
B. Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of effective hazardous waste management. It prevents cross-contamination and ensures that waste is handled by the correct disposal stream.[9]
-
Designate a Cytotoxic Waste Accumulation Area: Within your immediate workspace (e.g., in the fume hood), establish a designated area for cytotoxic waste containers.
-
Use Clearly Labeled, Dedicated Containers: All containers for cytotoxic waste must be:
C. Types of Genfatinib-d3 Waste and Their Disposal Procedures
| Waste Type | Disposal Container | Step-by-Step Procedure |
| Solid Waste (e.g., unused powder, contaminated weigh boats, pipette tips, gloves, bench paper) | Labeled, purple-lidded, puncture-resistant container.[13] | 1. Place all contaminated solid waste directly into the designated container. 2. Do not overfill the container. 3. Securely close the lid after each use. |
| Liquid Waste (e.g., stock solutions, experimental media, instrument eluent) | Labeled, leak-proof, shatter-resistant (e.g., plastic) container with a screw cap.[14] | 1. Collect all liquid waste in the designated container. 2. Do not mix with other, non-cytotoxic chemical waste streams.[8] 3. Keep the container securely capped when not in use. |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Labeled, puncture-proof sharps container specifically for cytotoxic waste (often red or purple-lidded).[10][13] | 1. Place sharps directly into the sharps container immediately after use. 2. Do not recap, bend, or break needles. 3. Seal the container when it is three-quarters full. |
D. Decontamination of Reusable Labware
For glassware or equipment that will be reused, a validated decontamination procedure is necessary.
-
Initial Rinse: Carefully rinse the contaminated item with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the Genfatinib-d3. Collect this rinseate as cytotoxic liquid waste.
-
Soaking: Immerse the items in a deactivating solution. A common practice for many cytotoxic drugs is a solution of sodium hypochlorite (bleach), followed by neutralization with sodium thiosulfate. However, the efficacy for Imatinib should be confirmed. If a validated chemical deactivation method is not available, a thorough washing with a suitable laboratory detergent and multiple rinses with purified water is the next best step, with all rinses collected as hazardous waste.
-
Final Rinse: Perform a final rinse with purified water, which can then be disposed of as regular laboratory wastewater, assuming the decontamination process is effective.
E. Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with absorbent materials from a chemical spill kit.
-
Clean-up: Carefully collect all contaminated absorbent materials and any broken containers. Place them in the designated solid cytotoxic waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, as described above.
F. Final Disposal
All streams of Genfatinib-d3 waste must be disposed of as hazardous waste. This typically involves collection by a licensed hazardous waste contractor for high-temperature incineration.[1][9] Never dispose of this waste in regular trash or down the drain.[5][6]
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and handling process for Genfatinib-d3 waste.
Caption: Decision workflow for proper segregation and disposal of Genfatinib-d3 waste.
IV. Institutional Responsibility and Training
While this guide provides a framework, it is crucial to follow your institution's specific Environmental Health and Safety (EHS) protocols. All laboratory personnel handling Genfatinib-d3 must receive training on the specific hazards and disposal procedures.[6][13]
By adhering to these rigorous disposal practices, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research does not come at the cost of environmental integrity.
References
-
Safety Data Sheet: Imatinib mesylate. Carl ROTH. [Link]
-
Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. PMC. [Link]
-
The Disposal of Laboratory Waste. University of Reading. [Link]
-
Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]
-
How Should Cytotoxic Waste be Disposed of?. Sharpsmart. [Link]
-
Imatinib mesylate Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. benchchem.com [benchchem.com]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Genfatinib-d3 (Imatinib-d3): A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Genfatinib-d3 (Imatinib-d3). It outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Genfatinib-d3, a deuterated form of Imatinib, is a potent tyrosine kinase inhibitor. While a valuable tool in research, its cytotoxic nature necessitates stringent safety protocols to prevent occupational exposure. This guide is designed to be your preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Understanding the Risk: Why PPE is Non-Negotiable
Imatinib and its analogs are classified as hazardous drugs.[1][2][3] Exposure, which can occur through inhalation, skin contact, or ingestion, can lead to a range of health effects, from skin rashes to more severe, long-term consequences.[1][4] Therefore, a comprehensive PPE strategy is the cornerstone of safe handling. The selection and use of appropriate PPE are not merely recommendations but critical components of a robust safety culture.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment should always be conducted to determine the specific PPE needed for any given procedure. However, the following provides a baseline for handling Genfatinib-d3 in a laboratory setting.
Table 1: Recommended PPE for Handling Genfatinib-d3
| PPE Component | Specification | Rationale for Use |
| Gloves | Chemically resistant, powder-free (e.g., double-gloving with nitrile gloves) tested according to EN 374.[5] | Prevents direct skin contact with the compound. Double-gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination.[6] |
| Lab Coat/Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. Disposable gowns minimize the risk of cross-contamination.[6] |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[7][8] A face shield may be necessary if there is a risk of splashing.[9] | Protects the eyes and face from accidental splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device.[8][10] | Prevents inhalation of the powdered compound, which is a primary route of exposure. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent contamination.
Donning PPE Workflow
Figure 1. Recommended sequence for donning personal protective equipment.
Doffing (Removing) PPE
The removal of PPE is a critical step where contamination can easily occur. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Gloves: The outer pair of gloves should be removed first and disposed of in a designated hazardous waste container.
-
Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the appropriate waste stream.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Respirator: Remove without touching the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Engineering Controls: The First Line of Defense
While PPE is essential, it should be used in conjunction with engineering controls designed to minimize exposure at the source.[11][12]
-
Ventilated Enclosures: All handling of powdered Genfatinib-d3 should be performed in a chemical fume hood, biological safety cabinet, or other ventilated enclosure.[4][8]
-
Closed System Drug-Transfer Devices (CSTDs): For solution preparation and transfers, CSTDs are recommended to prevent the escape of aerosols and vapors.[4]
Spill Management and Disposal
Accidental spills must be managed immediately and safely. A spill kit specifically for cytotoxic drugs should be readily available.[9] All waste generated from handling Genfatinib-d3, including used PPE and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[10][13]
Spill Response Protocol
Figure 2. Basic workflow for responding to a Genfatinib-d3 spill.
Conclusion: A Commitment to Safety
The safe handling of Genfatinib-d3 is a shared responsibility. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific process.
References
-
Organon. SAFETY DATA SHEET Gentamicin Cream Formulation. 2023. Available from: [Link].
-
Viatris. Imatinib Mesylate Tablets - Safety Data Sheet. 2023. Available from: [Link].
-
Sino Biological. Imatinib mesylate - Material Safety Data Sheet. Sino Biological. Available from: [Link].
-
Al-Aqeel S, Al-Yahya H, El-Helw A, Al-Shedoukhy A. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). J Oncol Pharm Pract. 2018;24(6):449-457. Available from: [Link].
-
Kingston Health Sciences Centre. Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. 2019. Available from: [Link].
-
Polovich M. Safe handling of cytotoxics: guideline recommendations. Curr Oncol. 2011;18(5):231-7. Available from: [Link].
-
Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. 2024. Available from: [Link].
-
Occupational Safety and Health Administration. Hazardous Drugs. OSHA. Available from: [Link].
-
Centers for Disease Control and Prevention. Safe Handling of Hazardous Drugs. NIOSH Blogs. 2014. Available from: [Link].
-
American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Am J Health Syst Pharm. 2006;63(12):1172-1193. Available from: [Link].
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. HSE. Available from: [Link].
-
VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. 2019. Available from: [Link].
-
WorkSafe QLD. Guide for handling cytotoxic drugs and related waste. 2018. Available from: [Link].
-
Public Services Health & Safety Association. Safe Handling of Hazardous Drugs in Healthcare. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Imatinib mesylate. 2022. Available from: [Link].
-
Eisenberg S. NIOSH safe handling of hazardous drugs guidelines becomes state law. J Infus Nurs. 2012;35(5):316-9. Available from: [Link].
-
National Institute for Occupational Safety and Health. NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. 2004. Available from: [Link].
Sources
- 1. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 2. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. cdc.gov [cdc.gov]
- 5. carlroth.com [carlroth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. hse.gov.uk [hse.gov.uk]
- 12. terraform-20180423174453746800000001.s3.amazonaws.com [terraform-20180423174453746800000001.s3.amazonaws.com]
- 13. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
